molecular formula C18H22N4O2S B12389899 Leucettinib-21 CAS No. 2732859-77-5

Leucettinib-21

Cat. No.: B12389899
CAS No.: 2732859-77-5
M. Wt: 358.5 g/mol
InChI Key: CHQYAWLKOUOTQO-QVYJARAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucettinib-21 (CAS 2732859-75-3) is a highly selective and potent dual inhibitor of the DYRK and CLK kinase families, inspired by the marine sponge natural product Leucettamine B . This compound demonstrates nanomolar-level inhibitory activity, with particularly high potency against DYRK1A (IC50 = 2.4 nM), a kinase that has emerged as a promising therapeutic target for cognitive disorders . Its robust selectivity profile makes it a valuable pharmacological tool for dissecting kinase-mediated pathways in neurological research . The primary research value of this compound lies in its potential to address cognitive deficits associated with Down syndrome and Alzheimer's disease . In Down syndrome, overexpression of the DYRK1A gene, located on chromosome 21, contributes to intellectual disability, while in Alzheimer's disease, a more active, cleaved form of DYRK1A is generated . This compound has been shown to inhibit DYRK1A activity within cells, reducing the phosphorylation of key substrates like Thr286-cyclin D1 and Thr212-Tau, and has demonstrated efficacy in correcting memory disorders in the Ts65Dn mouse model of Down syndrome . Beyond DYRK1A, this compound also potently inhibits related kinases, including DYRK1B (IC50 = 6.7 nM), CLK1 (IC50 = 12 nM), CLK2 (IC50 = 33 nM), and CLK4 (IC50 = 5 nM) . The structural basis for its binding has been elucidated through a co-crystal structure with human CLK1 . Based on extensive preclinical studies, this compound has advanced into Phase 1 clinical trials as a drug candidate for these conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2732859-77-5

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one

InChI

InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1

InChI Key

CHQYAWLKOUOTQO-QVYJARAXSA-N

Isomeric SMILES

CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1

Canonical SMILES

CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1

Origin of Product

United States

Foundational & Exploratory

Leucettinib-21: A Deep Dive into its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6] Inspired by the marine sponge natural product Leucettamine B, this compound has emerged as a promising therapeutic candidate for neurological disorders characterized by DYRK1A overactivity, notably Down syndrome and Alzheimer's disease.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Inhibition of DYRK1A Kinase

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of DYRK1A.[1][2][5][6] DYRK1A is a protein kinase that plays a crucial role in various cellular processes within the nervous system, including neuronal development, synaptic plasticity, and cell cycle regulation.[2] In pathological conditions such as Down syndrome, the gene encoding DYRK1A is triplicated, leading to its overexpression and subsequent cognitive deficits.[7] this compound binds to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its downstream substrates and thereby normalizing its hyperactivity.[7]

Downstream Signaling Effects in Neurons

The inhibition of DYRK1A by this compound leads to several key downstream effects in neurons:

  • Modulation of Cyclin D1 Phosphorylation: DYRK1A is known to phosphorylate Cyclin D1 at Threonine 286 (Thr286), which marks it for proteasomal degradation. By inhibiting DYRK1A, this compound prevents this phosphorylation event, leading to the accumulation of Cyclin D1.[1] This has implications for cell cycle regulation in neuronal precursor cells.

  • Reduction of Tau Phosphorylation: Aberrant hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease. DYRK1A is one of the kinases implicated in this pathological process, specifically phosphorylating Tau at Threonine 212 (Thr212).[1][5] this compound has been shown to inhibit the phosphorylation of Tau at this site in cellular models.[1][5]

The signaling pathway can be visualized as follows:

Leucettinib21_Mechanism cluster_0 This compound Action cluster_1 Downstream Neuronal Effects This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits p-Cyclin D1 (Thr286) p-Cyclin D1 (Thr286) DYRK1A->p-Cyclin D1 (Thr286) Phosphorylates p-Tau (Thr212) p-Tau (Thr212) DYRK1A->p-Tau (Thr212) Phosphorylates Cyclin D1 Degradation Cyclin D1 Degradation p-Cyclin D1 (Thr286)->Cyclin D1 Degradation Tau Aggregation Tau Aggregation p-Tau (Thr212)->Tau Aggregation

This compound inhibits DYRK1A, impacting downstream phosphorylation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

KinaseIC50 (nM)[1]
DYRK1A 2.4
DYRK1B6.7
CLK112
CLK233
CLK45
DYRK2/3/4200-1000
CLK3200-1000
Table 1: In vitro kinase inhibitory activity of this compound.
Cell LineAssayIC50 (nM)[1]
HT-22 (mouse hippocampal)Endogenous DYRK1A catalytic activity36
Table 2: Cellular activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted for the specific studies on this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against DYRK1A.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - DYRK1A Enzyme - Peptide Substrate - [γ-32P]ATP - this compound dilutions start->prepare_reagents reaction_setup Set up kinase reaction in microplate: - Add Kinase Buffer - Add this compound - Add DYRK1A - Add Substrate prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding [γ-32P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for 30-60 minutes initiate_reaction->incubation stop_reaction Stop reaction by adding phosphoric acid incubation->stop_reaction spot_on_membrane Spot reaction mixture onto phosphocellulose membrane stop_reaction->spot_on_membrane wash_membrane Wash membrane to remove unincorporated [γ-32P]ATP spot_on_membrane->wash_membrane scintillation_counting Quantify incorporated radioactivity using a scintillation counter wash_membrane->scintillation_counting data_analysis Calculate % inhibition and determine IC50 values scintillation_counting->data_analysis end End data_analysis->end

Workflow for a radiometric in vitro kinase inhibition assay.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Peptide substrate (e.g., DYRKtide)

  • [γ-32P]ATP

  • This compound

  • Phosphocellulose membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microcentrifuge tube or 96-well plate, combine the kinase buffer, DYRK1A enzyme, and peptide substrate.

  • Add the this compound dilutions or vehicle (DMSO) to the reaction mixture.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of incorporated 32P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes a general method to assess the effect of this compound on the phosphorylation of downstream targets like Cyclin D1 and Tau in a neuronal cell line such as SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-Cyclin D1 Thr286, anti-Cyclin D1, anti-p-Tau Thr212, anti-Tau, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed SH-SY5Y cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time.

  • Lyse the cells using lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Cognitive Function Assessment (Novel Object Recognition Test)

This protocol details the Novel Object Recognition (NOR) test used to evaluate the effect of this compound on memory in the Ts65Dn mouse model of Down syndrome.

NOR_Test_Workflow start Start habituation Habituation Phase: - Mouse explores an empty open-field arena start->habituation treatment Treatment Phase: - Administer this compound (0.4 mg/kg) or vehicle daily for 10 days habituation->treatment familiarization Familiarization Trial (Day 9): - Mouse explores arena with two identical objects treatment->familiarization retention_interval Retention Interval familiarization->retention_interval test Test Trial (Day 10): - One familiar object is replaced with a novel object retention_interval->test data_collection Record time spent exploring each object test->data_collection data_analysis Calculate Discrimination Index: (Time with novel - Time with familiar) / Total time data_collection->data_analysis end End data_analysis->end

Workflow for the Novel Object Recognition (NOR) test.

Materials:

  • Ts65Dn mice

  • Open-field arena

  • Two sets of identical objects (familiar and novel)

  • This compound (formulated for oral gavage)

  • Video tracking software

Procedure:

  • Habituation: Individually place each mouse in the empty open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate them to the environment.

  • Treatment: Administer this compound (0.4 mg/kg) or vehicle orally to the mice daily for 10 days.[1]

  • Familiarization Trial (Training): On day 9 of treatment, place two identical objects in the arena and allow the mouse to explore freely for a set time (e.g., 10 minutes).

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours).

  • Test Trial: On day 10, replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set time (e.g., 5-10 minutes).

  • Data Analysis: Using video tracking software, measure the time the mouse spends actively exploring each object (sniffing, touching). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound represents a highly promising therapeutic agent for neurological disorders associated with DYRK1A hyperactivity. Its potent and selective inhibition of DYRK1A leads to the normalization of downstream signaling pathways involved in neuronal function, including the modulation of Cyclin D1 and Tau phosphorylation. Preclinical studies in relevant animal models have demonstrated its potential to ameliorate cognitive deficits. The ongoing Phase 1 clinical trial will provide crucial information on its safety and tolerability in humans, paving the way for further development of this targeted therapy.

References

Leucettinib-21: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a promising small molecule drug candidate currently under clinical investigation for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action as a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

The development of this compound was inspired by Leucettamine B, a natural product isolated from the marine sponge Leucetta microraphis.[2] Through a classical medicinal chemistry approach, this compound was optimized from the Leucettine family of compounds to exhibit improved potency and selectivity for its primary target, DYRK1A.[1][4] Overexpression or abnormal activity of DYRK1A is implicated in the pathophysiology of both Down syndrome and Alzheimer's disease, making it a key therapeutic target.[1][5] this compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics.[2][6]

Physicochemical Properties and Synthesis

This compound is a substituted 2-aminoimidazolin-4-one.[3][7] Extensive characterization has been performed to determine its physicochemical properties, confirming its structure and purity for clinical development.

PropertyDataReference
Molecular Formula C₁₈H₁₉N₅O--INVALID-LINK--[8]
Molecular Weight 325.38 g/mol --INVALID-LINK--[8]
Purity (Clinical Grade) >99.8%--INVALID-LINK--[2]
Melting Point Approximately 206 °C--INVALID-LINK--[8]
Crystal Structure High crystallinity confirmed by X-ray powder diffraction--INVALID-LINK--[8]
Solubility Favorable for oral bioavailability--INVALID-LINK--[8]
Thermal Stability Good thermal stability--INVALID-LINK--[8]

The synthesis of this compound has been successfully scaled to the kilogram level, demonstrating its viability for large-scale manufacturing.[8] The synthetic route originates from the marine natural product Leucettamine B and has been refined through extensive structure-activity relationship (SAR) studies.[3][8] While the specific, step-by-step synthesis protocol is proprietary, the general approach involves classical organic chemistry reactions performed under controlled conditions to ensure high yield and purity.[8] The final compound is rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[8] An inactive isomer, iso-Leucettinib-21, which is completely inactive against kinases, has also been synthesized and serves as a crucial negative control in biological experiments.[9]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several kinases, with a primary affinity for DYRK1A.[10][11] Its mechanism of action involves competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates.[8]

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its potency and selectivity.

KinaseIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK233
CLK45

Data sourced from Probechem Biochemicals and Amsbio.[11][12]

Cellular Activity

In cellular models, this compound has been shown to inhibit the phosphorylation of known DYRK1A substrates, including Cyclin D1 at threonine 286 and Tau at threonine 212.[3][5][7] In HT-22 mouse hippocampal neuronal cells, this compound demonstrated a dose-dependent inhibition of endogenous DYRK1A activity with an IC50 of 36 nM.[12]

Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including neurodevelopment.[10] Its overactivity contributes to the cognitive deficits observed in Down syndrome and Alzheimer's disease. This compound's inhibition of DYRK1A is intended to normalize the phosphorylation of key substrates involved in these pathological processes.

DYRK1A_Signaling_Pathway cluster_upstream Upstream cluster_kinase Kinase Activity cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Effects DYRK1A_Gene DYRK1A Gene (Chromosome 21) DYRK1A DYRK1A Protein DYRK1A_Gene->DYRK1A Overexpression in Down Syndrome CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation Tau Tau Protein DYRK1A->Tau Phosphorylation Other Other Substrates (e.g., NFAT, APP) DYRK1A->Other Phosphorylation Leucettinib21 This compound Leucettinib21->DYRK1A Inhibition pCyclinD1 p-Cyclin D1 (Thr286) (Degradation) CyclinD1->pCyclinD1 pTau p-Tau (Thr212) (Neurofibrillary Tangles) Tau->pTau pOther Altered Gene Expression & Synaptic Function Other->pOther Drug_Development_Workflow Start Discovery: Natural Product Inspiration (Leucettamine B) MedChem Medicinal Chemistry: SAR & Optimization (Synthesis of Leucettinibs) Start->MedChem InVitro In Vitro Characterization: - Kinase Selectivity Profiling - Cellular Assays MedChem->InVitro InVivo In Vivo Efficacy: Animal Models (e.g., Ts65Dn mice) InVitro->InVivo Preclinical Preclinical Development: - Large-Scale Synthesis - Formulation - Toxicology Studies InVivo->Preclinical Clinical Clinical Trials: Phase 1 (Safety & PK) Phase 2 (Efficacy) Preclinical->Clinical

References

Leucettinib-21 for Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with a pressing need for novel therapeutic strategies. One emerging target of interest is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in the hyperphosphorylation of Tau and the processing of Amyloid Precursor Protein (APP), two central pathological hallmarks of AD. Leucettinib-21, a potent and selective inhibitor of DYRK1A, has emerged as a promising small molecule candidate for the treatment of cognitive disorders associated with both Down syndrome and Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of DYRK1A in Alzheimer's Disease

DYRK1A is a protein kinase that plays a crucial role in neurodevelopment and cellular proliferation. In the context of Alzheimer's disease, abnormally active DYRK1A is believed to contribute to the pathogenic cascade.[1] In sporadic AD, calcium-activated calpains can cleave full-length DYRK1A into a more stable and active form.[1][2] This overactivity leads to the hyperphosphorylation of Tau protein at multiple sites, a critical step in the formation of neurofibrillary tangles (NFTs).[4] Furthermore, DYRK1A can phosphorylate APP, influencing its amyloidogenic processing and leading to the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[4] Pharmacological inhibition of DYRK1A, therefore, represents a rational therapeutic approach to mitigate these key pathological events in Alzheimer's disease.

This compound: A Potent DYRK1A Inhibitor

This compound is a synthetic small molecule derived from the marine sponge natural product Leucettamine B.[1][2] Through medicinal chemistry optimization, this compound has been developed as a highly potent and selective inhibitor of DYRK1A.[5] Preclinical studies have demonstrated its ability to correct memory deficits in animal models, and it is currently undergoing Phase 1 clinical trials for both Alzheimer's disease and Down syndrome.[1][3][6]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against DYRK1A and a panel of other kinases has been determined through radiometric and proximity-based assays. The following table summarizes the key IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values.

KinaseIC50 (nM)Kd (nM)
DYRK1A 2.4 0.272
DYRK1B6.7N/A
DYRK2>200N/A
DYRK3>200N/A
DYRK4>200N/A
CLK1120.388
CLK233N/A
CLK45N/A
GSK-3β2000>10000

Data compiled from multiple sources. N/A: Not Available.

Cellular Activity

The ability of this compound to inhibit DYRK1A within a cellular context has been demonstrated in various cell lines.

Cell LineAssayParameterValue
HT-22 (mouse hippocampal)Catalytic ActivityIC5036 nM
SH-SY5Y (human neuroblastoma)Tau Phosphorylation (Thr212)InhibitionDose-dependent
SH-SY5Y (human neuroblastoma)Cyclin D1 Phosphorylation (Thr286)InhibitionDose-dependent
In Vivo Efficacy in a Down Syndrome Mouse Model (Ts65Dn)

While specific quantitative data for this compound in an Alzheimer's disease mouse model is pending publication, its efficacy in the Ts65Dn mouse model of Down syndrome, which exhibits AD-like pathology, is promising.

Animal ModelTreatmentDurationOutcome
Ts65Dn Mice0.4 mg/kg/day (oral gavage)10 daysRescue of memory impairment in the Novel Object Recognition test.[7]

It has been shown that other DYRK1A inhibitors can reduce Aβ and tau pathology in Alzheimer's disease mouse models such as the 3xTg-AD and APP/PS1 models.[4][8][9][10]

Signaling Pathways and Experimental Workflows

DYRK1A Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of DYRK1A in the molecular pathology of Alzheimer's disease and the mechanism of action of this compound.

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Activity cluster_downstream Downstream Pathological Events Ca_influx ↑ Ca²⁺ Influx Calpain Calpain Activation Ca_influx->Calpain DYRK1A_FL Full-length DYRK1A Calpain->DYRK1A_FL Cleavage DYRK1A_active Active Truncated DYRK1A DYRK1A_FL->DYRK1A_active APP APP DYRK1A_active->APP phosphorylates Tau Tau DYRK1A_active->Tau phosphorylates GSK3b GSK-3β DYRK1A_active->GSK3b primes Abeta Aβ Production APP->Abeta pTau Hyperphosphorylated Tau Tau->pTau GSK3b->Tau phosphorylates NFTs Neurofibrillary Tangles pTau->NFTs Plaques Amyloid Plaques Abeta->Plaques Leucettinib This compound Leucettinib->DYRK1A_active inhibits

Caption: DYRK1A signaling in Alzheimer's disease and this compound inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro Biochemical Assays cluster_cellular Cell-Based Evaluation cluster_invivo Preclinical Efficacy start Start: Compound Synthesis (this compound) in_vitro In Vitro Characterization start->in_vitro kinase_assay Radiometric Kinase Assay (IC50 determination) in_vitro->kinase_assay selectivity Kinase Selectivity Profiling in_vitro->selectivity cellular Cellular Assays cetsa Cellular Thermal Shift Assay (Target Engagement) cellular->cetsa tau_phos Tau Phosphorylation Assay (Western Blot / ELISA) cellular->tau_phos in_vivo In Vivo Animal Models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Clinical Candidate kinase_assay->cellular selectivity->cellular cetsa->in_vivo tau_phos->in_vivo ad_model Alzheimer's Disease Mouse Model (e.g., 3xTg-AD) pk_pd->ad_model behavior Cognitive Behavioral Tests ad_model->behavior pathology Histopathological Analysis (Aβ plaques, pTau) ad_model->pathology behavior->end pathology->end

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

Radiometric Kinase Assay for DYRK1A IC50 Determination

This protocol describes a method to determine the IC50 of this compound against human DYRK1A using a radiometric assay format.

Materials:

  • Recombinant human DYRK1A enzyme

  • Peptide substrate (e.g., RRRFRPASPLRGPPK)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

  • Add 20 µL of the enzyme/substrate mix (containing DYRK1A and the peptide substrate in kinase assay buffer) to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 25 µL of the ATP mix (containing unlabeled ATP and [γ-³³P]ATP in kinase assay buffer).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Spot 50 µL of the reaction mixture from each well onto a phosphocellulose paper.

  • Wash the phosphocellulose paper three times for 5 minutes each with 0.75% phosphoric acid and once with acetone.

  • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the binding of this compound to DYRK1A in intact cells.

Materials:

  • SH-SY5Y cells

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-DYRK1A antibody

  • Secondary antibody conjugated to HRP

  • Western blot equipment and reagents

Procedure:

  • Culture SH-SY5Y cells to approximately 80% confluency.

  • Treat the cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DYRK1A antibody.

  • Quantify the band intensities and plot the amount of soluble DYRK1A as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Assessment of Tau Phosphorylation in SH-SY5Y Cells

This protocol describes how to assess the effect of this compound on Tau phosphorylation in a cellular model.

Materials:

  • SH-SY5Y cells

  • This compound

  • Cell culture medium

  • Lysis buffer

  • Antibodies against total Tau and phospho-Tau (e.g., pTau-Thr212)

  • Western blot equipment and reagents

Procedure:

  • Plate SH-SY5Y cells and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using antibodies against total Tau and a specific phospho-Tau epitope (e.g., Thr212).

  • Quantify the band intensities for both total and phosphorylated Tau.

  • Normalize the phospho-Tau signal to the total Tau signal for each treatment condition.

  • Compare the levels of phosphorylated Tau in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Conclusion

This compound is a promising, potent, and selective DYRK1A inhibitor with a strong rationale for its development as a therapeutic for Alzheimer's disease. Its mechanism of action directly targets key pathological processes in AD, namely the hyperphosphorylation of Tau and amyloidogenic processing of APP. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of Alzheimer's drug discovery and development who are interested in investigating the therapeutic potential of this compound and other DYRK1A inhibitors. Further studies, particularly those elucidating the efficacy of this compound in Alzheimer's disease animal models, will be crucial in advancing this compound towards clinical applications for this devastating neurodegenerative disease.

References

Leucettinib-21: A Technical Whitepaper on its Synthesis from Leucettamine B and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-21, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising therapeutic candidate for neurodegenerative and developmental disorders such as Alzheimer's disease and Down syndrome.[1][2] Derived from the marine sponge natural product Leucettamine B, this compound was developed through extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.[1][3][4] This technical guide provides an in-depth overview of the synthetic origin of this compound from Leucettamine B, its mechanism of action, detailed experimental protocols for its synthesis and characterization, and a summary of its biological activity.

Introduction

Leucettamine B, an alkaloid isolated from the marine sponge Leucetta microraphis, was identified as a modest inhibitor of various protein kinases.[5] This initial discovery prompted the synthesis of a large number of analogs, collectively known as leucettines, to improve its kinase inhibitory activity, particularly against the DYRK and CDC2-like kinase (CLK) families.[5] this compound is a result of these extensive structure-activity relationship (SAR) studies, demonstrating significantly enhanced potency and selectivity for DYRK1A.[3][6] DYRK1A is a key therapeutic target in Down syndrome, where it is overexpressed, and in Alzheimer's disease, where its abnormal activity contributes to cognitive deficits.[1][2][7] By inhibiting DYRK1A, this compound aims to restore normal phosphorylation levels of downstream substrates involved in learning and memory.[8]

Synthetic Origin and Key Reactions

The synthesis of this compound from Leucettamine B involves a multi-step process rooted in classical medicinal chemistry techniques.[4][8] The core structure of Leucettamine B, a 2-aminoimidazolin-4-one, serves as the foundational scaffold. The synthetic strategy focuses on the functionalization of this core to enhance its interaction with the ATP-binding pocket of DYRK1A. A key transformation involves a Knoevenagel condensation. The synthesis has been successfully scaled to the kilogram level, demonstrating its viability for large-scale production.[8]

Synthesis_Origin Leucettamine_B Leucettamine B (Natural Product Precursor) Core_Scaffold 2-Aminoimidazolin-4-one Core Scaffold Leucettamine_B->Core_Scaffold Extraction & Isolation Intermediates Functionalized Intermediates Core_Scaffold->Intermediates Multi-step Functionalization (e.g., Knoevenagel Condensation) Leucettinib_21 This compound Intermediates->Leucettinib_21 Final Modification

Synthetic path from Leucettamine B to this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective ATP-competitive inhibitor of DYRK1A.[8] By binding to the active site of the kinase, it prevents the phosphorylation of key substrates involved in neuronal function and cell cycle regulation.[8] Inhibition of DYRK1A by this compound has been shown to modulate the phosphorylation of downstream targets such as Tau and Cyclin D1.[6][9] Specifically, it inhibits the phosphorylation of Tau at threonine 212 and cyclin D1 at threonine 286.[6][9] This action protects Cyclin D1 from proteasomal degradation, leading to its accumulation.[9] The modulation of these pathways is believed to underlie the observed correction of memory disorders in preclinical models of Down syndrome.[6][9]

Signaling_Pathway Leucettinib_21 This compound DYRK1A DYRK1A Kinase Leucettinib_21->DYRK1A Inhibits Phosphorylation Substrate Phosphorylation DYRK1A->Phosphorylation Catalyzes ATP ATP ATP->DYRK1A Binds Substrates Substrates (e.g., Tau, Cyclin D1) Substrates->Phosphorylation Downstream Downstream Cellular Effects (e.g., Neuronal Function, Cell Cycle Regulation) Phosphorylation->Downstream

Inhibitory mechanism of this compound on the DYRK1A pathway.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK233
CLK45
DYRK2200-1000
DYRK3200-1000
DYRK4200-1000
CLK3232
GSK-3β2000
Data sourced from Probechem Biochemicals and a study by Lindberg et al.[3][9]

Table 2: Binding Affinity and Cellular Activity of this compound

ParameterValue (nM)
DYRK1A Kd0.272
CLK1 Kd0.388
Endogenous DYRK1A activity in HT-22 cells (IC50)36
Data sourced from Probechem Biochemicals.[9]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and key characterization assays of this compound. For complete, detailed protocols, refer to the supporting information of the cited primary literature.[6]

General Synthetic Protocol for Leucettinib Analogs

The synthesis of this compound and its analogs generally follows a convergent strategy. A key step is the Knoevenagel condensation between an N-functionalized thiohydantoin and a heteroarylcarbaldehyde.[6]

General Protocol 4: Knoevenagel Condensation [6]

  • To a solution of the N-functionalized thiohydantoin (1 equivalent) in a suitable solvent (e.g., ethanol), add the heteroarylcarbaldehyde (1 equivalent).

  • Add a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

The subsequent steps involve S-methylation followed by amination to yield the final Leucettinib compounds.[6]

Experimental_Workflow Start Start Materials: N-functionalized thiohydantoin, heteroarylcarbaldehyde Condensation Knoevenagel Condensation (Base catalyst, Reflux) Start->Condensation Intermediate_1 Intermediate: (5Z)-5-heteroarylmethylene- 2-thioxo-imidazolidin-4-one Condensation->Intermediate_1 S_methylation S-methylation Intermediate_1->S_methylation Intermediate_2 S-methylated Intermediate S_methylation->Intermediate_2 Amination Amination Intermediate_2->Amination Final_Product Final Product: Leucettinib Analog Amination->Final_Product

General experimental workflow for Leucettinib synthesis.
Radiometric Kinase Assay

The inhibitory activity of this compound against a panel of kinases is determined using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

General Assay Protocol: [9]

  • Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the assay buffer.

  • Add this compound at various concentrations (typically in a dose-response curve). A vehicle control (DMSO) is also included.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP using a phosphocellulose membrane or other separation method.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

To confirm that this compound inhibits DYRK1A in a cellular context, the phosphorylation status of its known substrates is assessed by Western blotting.[9]

Protocol Overview:

  • Culture cells (e.g., SH-SY5Y or HT-22) to the desired confluency.

  • Treat the cells with increasing concentrations of this compound or a vehicle control for a specified period.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-Tau (Thr212) or phospho-Cyclin D1 (Thr286)) and for the total protein as a loading control.

  • Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

This compound represents a significant advancement in the development of selective DYRK1A inhibitors, originating from the marine natural product Leucettamine B. Its well-characterized synthesis, potent and selective inhibitory activity, and demonstrated efficacy in preclinical models make it a strong candidate for further clinical investigation in the treatment of Down syndrome and Alzheimer's disease. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and neuropharmacology. This compound is currently undergoing Phase 1 clinical trials.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of Leucettinib-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] Developed from the marine sponge natural product Leucettamine B, this compound has emerged as a promising drug candidate for neurodevelopmental disorders and neurodegenerative diseases, including Down syndrome and Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a substituted 2-aminoimidazolin-4-one with a molecular formula of C₁₈H₁₉N₅O and a molecular weight of 325.38 g/mol .[6] The compound presents as a pale yellow to off-white powder and has been synthesized at a kilogram scale, demonstrating its viability for larger-scale production.[3][6]

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C₁₈H₁₉N₅O[6]
Molecular Weight 325.38 g/mol [6]
Appearance Pale yellow to off-white powder
Melting Point Approx. 206 °C (Tpeak)[1]
Solubility Determined in 42 different media, including aqueous buffers (pH 1.2-10) and simulated intestinal/gastric fluids. Data available in Lindberg et al., J. Med. Chem. 2023, 66, 15648-15670 (Supporting Information). Soluble in DMSO (10mM) and ethanol.[2]
pKa Predicted using ACD/Percepta software (Classic prediction model).
Crystallinity Crystalline material (Form 1 identified by XRPD).

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of DYRK1A kinase.[4] DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[3] this compound exerts its therapeutic effects by inhibiting the catalytic activity of DYRK1A, thereby modulating the phosphorylation of downstream substrates.[5] This leads to the correction of memory disorders as demonstrated in the Ts65Dn mouse model of Down syndrome.[5]

The primary molecular mechanism of this compound involves the inhibition of DYRK1A, which subsequently affects multiple downstream signaling pathways. Key substrates of DYRK1A that are impacted by this compound include proteins involved in cell cycle regulation, transcription, and neuronal function.

DYRK1A Signaling Pathway Inhibition by this compound

DYRK1A_Signaling_Pathway cluster_upstream Upstream cluster_core Core Kinase cluster_downstream Downstream Targets & Cellular Effects This compound This compound DYRK1A DYRK1A This compound->DYRK1A inhibition CyclinD1 Cyclin D1 (Thr286) DYRK1A->CyclinD1 phosphorylation Tau Tau (Thr212) DYRK1A->Tau phosphorylation FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylation STAT3 STAT3 DYRK1A->STAT3 phosphorylation TSC TSC1/TSC2 Complex DYRK1A->TSC phosphorylation CellCycle Cell Cycle Progression CyclinD1->CellCycle NeuronalFunction Neuronal Function Tau->NeuronalFunction FOXO1->CellCycle STAT3->CellCycle mTORC1 mTORC1 Signaling TSC->mTORC1 inhibition mTORC1->CellCycle Cognition Cognitive Function CellCycle->Cognition NeuronalFunction->Cognition

Caption: Inhibition of DYRK1A by this compound and its downstream effects.

Experimental Protocols

Physicochemical Characterization
  • Objective: To determine the crystalline form of this compound.

  • Instrumentation: Bruker AXS D8 Discover HTS or Bruker AXS D8 Advance reflection.

  • Protocol:

    • A sample of this compound is placed in a 96-kapton well plate or a standard sample holder (0.1 mm cavity in a silicon wafer).

    • The sample is scanned over a 2θ range of 2-45° or 4-45°.

    • The step size is set to 0.01°/step or 0.005°/step with a scan speed of 0.1 s/step or 1 s/step, respectively.

    • The resulting diffraction pattern is analyzed for sharp peaks characteristic of crystalline material.

  • Objective: To determine the melting point and other thermal events of this compound.

  • Instrumentation: Mettler Toledo DSC equipment.

  • Protocol:

    • A sample of this compound is placed in a pierced aluminum crucible.

    • The sample is heated from 20 °C to 350 °C at a constant rate (e.g., 10 °C/min, 5 °C/min, or 1 °C/min).

    • Endothermic and exothermic events are recorded as a function of temperature. The peak of the melting endotherm is reported as the melting point.

    • Visual confirmation of melting can be performed using a Büchi Melting Point B-545 apparatus.

Kinase Inhibition Assays
  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Principle: A competition-based binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase captured on a solid support is quantified by qPCR.

  • Representative Protocol:

    • A library of DNA-tagged kinases is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

    • The kinase-ligand binding reactions are allowed to reach equilibrium.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • The results are reported as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound.

  • Objective: To determine the IC₅₀ value of this compound against specific kinases.

  • Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

  • Representative Protocol:

    • The kinase, a suitable substrate, and varying concentrations of this compound are incubated in a reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP (e.g., by spotting onto a phosphocellulose filter paper).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC₅₀ values are calculated from the dose-response curves.

Experimental Workflows

Drug Candidate Selection Workflow

Drug_Selection_Workflow cluster_discovery Discovery & Optimization cluster_candidate Candidate Selection Leucettamine B Leucettamine B SAR Studies Structure-Activity Relationship Studies Leucettamine B->SAR Studies Leucettinib Analogs Leucettinib Analogs SAR Studies->Leucettinib Analogs Potency Potency Leucettinib Analogs->Potency Selectivity Selectivity Leucettinib Analogs->Selectivity Pharmacology Pharmacological Properties Leucettinib Analogs->Pharmacology Safety In Vitro & In Vivo Safety Leucettinib Analogs->Safety Bioavailability Oral Bioavailability Leucettinib Analogs->Bioavailability This compound This compound Potency->this compound Selectivity->this compound Pharmacology->this compound Safety->this compound Bioavailability->this compound

Caption: Workflow for the selection of this compound as a drug candidate.

Conclusion

This compound is a well-characterized DYRK1A inhibitor with promising physicochemical and drug-like properties. Its potent and selective inhibition of DYRK1A provides a strong rationale for its ongoing clinical development for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound and other kinase inhibitors.

References

Leucettinib-21 kinase selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Kinase Selectivity Profile of Leucettinib-21

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the marine sponge natural product Leucettamine B, has emerged as a potent pharmacological inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This kinase is a significant therapeutic target for neurodegenerative and developmental disorders, including Down syndrome and Alzheimer's disease.[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailing its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Quantitative Kinase Selectivity Data

The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a high affinity for its primary target, DYRK1A, as well as for other members of the DYRK and Cdc2-like kinase (CLK) families. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
DYRK1A2.4[1][6][7]
DYRK1B6.7[6][7]
CLK112[1][6][7]
CLK233[6][7]
CLK45[6][7]
CLK3232[1]
DYRK2200-1000[6]
DYRK3200-1000[6]
DYRK4200-1000[6]
GSK-3β2000[1]

Table 2: Binding Affinity (Kd) and Residence Time of this compound

Kinase TargetKd (nM)Residence Time (min)
DYRK1A0.272[6]19.1[1]
CLK10.388[6]11.5[1]
GSK-3βHigh (not specified)Very low[1]

Experimental Protocols

The kinase selectivity of this compound has been determined using a variety of robust experimental methodologies.[1][2][3][8] These assays are crucial for understanding the compound's mechanism of action and potential off-target effects.

Radiometric Kinase Assay

This is a conventional method for measuring kinase activity. The protocol generally involves the following steps:

  • Reaction Setup: The kinase, a specific substrate (often a peptide), and ATP (including a radiolabeled variant, e.g., [γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.

  • Inhibition: this compound is added at various concentrations to the reaction mixture to determine its effect on kinase activity. A control reaction without the inhibitor is also performed.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.

  • Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the peptide substrate, followed by washing steps to remove the free ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined from the resulting dose-response curve.

Luminescence-Based Proximity Assay

This type of assay, such as the Kinexus luminescence proximity assay mentioned for this compound, offers a non-radiometric alternative for quantifying kinase activity. The general principle is as follows:

  • Assay Components: The assay includes the kinase, substrate, and ATP, along with antibody-coated beads that specifically recognize the phosphorylated substrate.

  • Kinase Reaction and Inhibition: The kinase reaction is performed in the presence of varying concentrations of this compound.

  • Detection: Upon completion of the kinase reaction, the antibody-coated beads are added. If the substrate is phosphorylated, the beads will bind to it. A secondary detection reagent that generates a luminescent signal upon binding to the complex is then added.

  • Signal Measurement: The luminescence is measured using a luminometer. The intensity of the signal is proportional to the amount of phosphorylated substrate, and therefore to the kinase activity.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of inhibitor concentration versus luminescent signal.

Ligand Binding Affinity Assays

To determine the dissociation constant (Kd), interaction assays are employed. One such method involves the use of liganded affinity beads.[1]

  • Preparation: Kinases are combined with affinity beads that are coupled to a broad-spectrum kinase inhibitor.

  • Competition: this compound is added in a serial dilution. It competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase that remains bound to the beads is quantified. This is typically done by separating the beads from the supernatant and measuring the amount of kinase in the supernatant, often using quantitative Western blotting or mass spectrometry.

  • Kd Calculation: The Kd is determined by analyzing the displacement of the kinase from the beads as a function of the this compound concentration.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This method assesses the stabilizing effect of a ligand on a protein's thermal stability.[9]

  • Principle: When a ligand like this compound binds to a kinase, it generally increases the protein's melting temperature (Tm).

  • Procedure: The kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is prepared with and without this compound.

  • Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.

  • Tm Determination: The melting temperature is the point at which the fluorescence signal rapidly increases, indicating protein unfolding. The shift in Tm in the presence of this compound is a measure of binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for kinase selectivity profiling.

G cluster_pathway Inhibition of DYRK1A Signaling by this compound Leucettinib This compound DYRK1A DYRK1A Leucettinib->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (at Thr286) pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFT Neurofibrillary Tangles pTau->NFT pCyclinD1 Phosphorylated Cyclin D1 (pT286) CyclinD1->pCyclinD1 Degradation Proteolytic Degradation pCyclinD1->Degradation G cluster_workflow General Workflow for Kinase Selectivity Profiling start Start: Compound Library (e.g., this compound) primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_selection Hit Identification (% Inhibition > Threshold) primary_screen->hit_selection dose_response Dose-Response Assays (e.g., Radiometric, Luminescence) hit_selection->dose_response Hits selectivity_profile Comprehensive Selectivity Profile hit_selection->selectivity_profile Non-Hits (End) ic50 IC50 Determination dose_response->ic50 binding_assays Binding Affinity Assays (e.g., DSF, Competition Binding) ic50->binding_assays kd Kd Determination binding_assays->kd kd->selectivity_profile

References

Leucettinib-21: A Structural and Mechanistic Analysis of a Promising Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent and selective, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6][7] Developed from the marine sponge natural product Leucettamine B, this compound has emerged as a clinical candidate for neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where DYRK1A is a key therapeutic target.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties, kinase selectivity, and the experimental methodologies employed in its characterization.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of this compound have been thoroughly investigated using various analytical techniques. These properties are crucial for its development as a therapeutic agent.

Molecular and Crystal Structure

This compound is a substituted 2-aminoimidazolin-4-one with the molecular formula C₁₈H₁₉N₅O.[11] Its structure has been elucidated through X-ray crystallography, specifically through a co-crystal structure with the kinase CLK1, which shares high homology with DYRK1A in the ATP-binding pocket.[1][2][3][4][5][6][7][12] This has allowed for detailed modeling of its binding mode within the primary target, DYRK1A.[1][2][3][4][5][6][7]

Parameter Value
PDB ID (this compound in complex with CLK1) 8P08[3]
Resolution 2.40 Å[3]
R-Value Work 0.209[3]
R-Value Free 0.260[3]

Table 1: Crystallographic Data for this compound/CLK1 Complex

The crystalline nature of this compound has been confirmed by X-ray powder diffraction (XRPD), which shows sharp peaks indicative of a highly crystalline material.[9]

Position (°2θ) Relative Intensity (%)
10.5100.0
13.945.2
15.733.1
18.028.9
21.154.7
23.538.6
25.041.3
26.860.2

Table 2: High-Resolution XRPD Peak List for this compound (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

Thermal Properties and Solubility

Differential Scanning Calorimetry (DSC) has been employed to determine the thermal properties of this compound, revealing a melting point of approximately 202-204 °C.[9] The solubility of this compound has been assessed in various media, which is a critical factor for its biopharmaceutical properties.

Medium Solubility (mg/mL)
FaSSIF (Fasted State Simulated Intestinal Fluid)0.015
FeSSIF (Fed State Simulated Intestinal Fluid)0.045
pH 1.2 Buffer> 100
pH 7.4 Buffer0.003

Table 3: Solubility of this compound in Different Media (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

Mechanism of Action and Kinase Selectivity

This compound functions as a Type 1 kinase inhibitor, binding to the ATP-binding pocket of DYRK1A and other related kinases.[2] Its selectivity has been extensively profiled against a large panel of human kinases.

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified through IC50 and Kd value determinations. It demonstrates high potency for DYRK1A and several members of the DYRK and CLK families.

Kinase IC50 (nM) Kd (nM)
DYRK1A 2.4[2][9][13][14]0.272[14]
DYRK1B 6.7[14]-
CLK1 12[2][14]0.388[14]
CLK2 33[2][14]-
CLK4 5[2][14]-
GSK-3β 2000[2]-

Table 4: Kinase Inhibition and Dissociation Constants for this compound

The high selectivity for DYRK1A over other kinases is a key attribute that minimizes the potential for off-target effects.[11]

Experimental Protocols

X-ray Crystallography

The co-crystal structure of this compound with CLK1 was determined using X-ray diffraction. The general protocol involves:

  • Protein Expression and Purification: Human CLK1 is expressed in E. coli and purified to homogeneity.

  • Crystallization: The purified CLK1 is co-crystallized with this compound using vapor diffusion methods.

  • Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.[3]

  • Structure Determination and Refinement: The structure is solved by molecular replacement and refined to yield the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are utilized for the structural confirmation and purity assessment of synthesized this compound.[15]

  • Sample Preparation: A small sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[15]

  • Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[15]

  • Data Analysis: Chemical shifts (δ) in ppm and coupling constants (J) in Hz are analyzed to confirm the molecular structure.[15]

Kinase Inhibition Assays

The inhibitory potency of this compound is determined using radiometric or fluorescence-based kinase assays.

  • Assay Setup: The kinase, substrate, ATP (often radiolabeled), and varying concentrations of this compound are combined in an appropriate buffer.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from dose-response curves.[2][9]

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Effects DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylation (Thr212) CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation (Thr286) APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylation CREB CREB DYRK1A->CREB Phosphorylation Leucettinib_21 This compound Leucettinib_21->DYRK1A Inhibition Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Cell_Cycle_Arrest G1/S Phase Arrest CyclinD1->Cell_Cycle_Arrest Amyloid_Beta Aβ Production APP->Amyloid_Beta Gene_Expression Altered Gene Expression CREB->Gene_Expression Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Assessment cluster_structure 3D Structure Determination Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRPD X-Ray Powder Diffraction Purification->XRPD DSC Differential Scanning Calorimetry Purification->DSC Kinase_Assay Kinase Inhibition Assays (IC50) Purification->Kinase_Assay Binding_Assay Binding Assays (Kd) Kinase_Assay->Binding_Assay Crystallography Co-crystallization with Kinase Binding_Assay->Crystallography Xray_Diffraction X-ray Diffraction Data Collection Crystallography->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Binding_Mode Binding Mode Analysis Structure_Solution->Binding_Mode Development_Pathway Natural_Product Leucettamine B (Natural Product) SAR_Studies Structure-Activity Relationship (SAR) Studies Natural_Product->SAR_Studies Inspiration Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Informs Leucettinib_21 This compound (Clinical Candidate) Lead_Optimization->Leucettinib_21 Identifies

References

Methodological & Application

Application Notes and Protocols for Leucettinib-21 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Casein Kinase 1 (CLK1).[1][2][3] Derived from the marine sponge natural product Leucettamine B, this compound has emerged as a promising drug candidate for therapeutic intervention in Down syndrome and Alzheimer's disease, where DYRK1A is overexpressed or hyperactive.[3][4][5] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against a panel of kinases has been determined using radiometric and proximity-based assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.

Kinase TargetIC50 (nM)Kd (nM)Assay TypeReference
DYRK1A2.40.272Radiometric[1][2]
DYRK1B6.7-Radiometric[2]
CLK1120.388Radiometric[1][2]
CLK233-Radiometric[2]
CLK45-Radiometric[2]
CLK3232-Radiometric[1]
DYRK2200-1000-Radiometric[2]
DYRK3200-1000-Radiometric[2]
DYRK4200-1000-Radiometric[2]
GSK-3β2000-Radiometric[1]

Experimental Protocols

In Vitro Radiometric Kinase Assay

This protocol describes a radiometric assay to determine the inhibitory activity of this compound on target kinases like DYRK1A.

Materials:

  • This compound

  • Recombinant Kinase (e.g., DYRK1A)

  • Kinase-specific substrate

  • [γ-³³P]-ATP

  • Assay Buffer: 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20000

  • ATP solution

  • 10% DMSO in water

  • 2% (v/v) Phosphoric Acid (H₃PO₄)

  • 0.9% (w/v) NaCl solution

  • Microplates (e.g., 96-well)

  • Microplate scintillation counter

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO. Further dilute in 10% DMSO to achieve the desired test concentrations (5 µL per well).

  • In a 50 µL final reaction volume, add the following components in order:

    • 25 µL of assay buffer containing [γ-³³P]-ATP.

    • 10 µL of ATP solution.

    • 5 µL of the test compound (this compound dilution or 10% DMSO for control).

    • 10 µL of the enzyme/substrate mixture.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 2% (v/v) H₃PO₄.

  • Aspirate the plates and wash twice with 200 µL of 0.9% (w/v) NaCl.

  • Determine the incorporation of ³³Pi using a microplate scintillation counter.

  • Calculate IC50 values from the dose-response curves.

Cellular Assay: Inhibition of DYRK1A Activity in Cells

This protocol outlines a method to assess the ability of this compound to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

  • Cell line (e.g., SH-SY5Y or HT-22)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies against phosphorylated and total forms of DYRK1A substrates (e.g., p-Tau (Thr212), Tau, p-Cyclin D1 (Thr286), Cyclin D1)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using an appropriate chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation. This compound has been shown to inhibit the phosphorylation of Thr286 on Cyclin D1 and Thr212 on Tau in SH-SY5Y cells.[2][3][5]

Visualizations

Signaling Pathway of DYRK1A and this compound Inhibition

DYRK1A_Pathway cluster_0 Normal Cellular Function cluster_1 Pathological Condition (e.g., Down Syndrome, Alzheimer's) DYRK1A DYRK1A Substrate Substrate (e.g., Tau, Cyclin D1) DYRK1A->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Overactive_DYRK1A Overactive DYRK1A Excess_pSubstrate Excess Phosphorylated Substrate Overactive_DYRK1A->Excess_pSubstrate Hyperphosphorylation Pathology Cellular Pathology Excess_pSubstrate->Pathology Leucettinib21 This compound Leucettinib21->Overactive_DYRK1A Inhibition

Caption: DYRK1A signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Assay Buffer - Kinase/Substrate Mix start->prep_reagents plate_loading Plate Loading: 1. Assay Buffer + [γ-³³P]-ATP 2. ATP 3. This compound 4. Kinase/Substrate prep_reagents->plate_loading incubation Incubate at 30°C for 60 min plate_loading->incubation stop_reaction Stop Reaction (add 2% H₃PO₄) incubation->stop_reaction wash Wash Plates (0.9% NaCl) stop_reaction->wash read_plate Read Plate (Scintillation Counter) wash->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

References

Application Notes and Protocols for Leucettinib-21 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target implicated in the pathophysiology of Down syndrome and Alzheimer's disease.[1][2][3] This document provides detailed application notes and protocols for essential cell-based assays to characterize the activity of this compound, including its target engagement, downstream signaling effects, and cellular toxicity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A.[4] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates.[4] The primary therapeutic rationale for inhibiting DYRK1A is to normalize the hyperphosphorylation of key proteins involved in neuronal function and cell cycle regulation, which are often dysregulated in neurodegenerative disorders.[2]

Data Presentation: In Vitro Kinase Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases, providing a clear comparison of its potency and selectivity.

Kinase TargetIC50 (nM)Assay TypeReference
DYRK1A2.4Radiometric[5][6]
DYRK1B6.7Radiometric[5][6]
CLK112Radiometric[5][6]
CLK233Radiometric[5][6]
CLK45Radiometric[5][6]
GSK-3β2000Radiometric[6]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound. Overactive DYRK1A, due to genetic factors in Down syndrome or calpain-mediated cleavage in Alzheimer's disease, leads to hyperphosphorylation of downstream targets such as Tau and Cyclin D1.[2][3] this compound blocks this activity, thereby reducing the phosphorylation of these substrates.

G cluster_0 Cellular Context cluster_1 Downstream Substrates cluster_2 Pathophysiological Outcomes DYRK1A_Gene DYRK1A Gene (Chromosome 21) DYRK1A_Protein DYRK1A Protein DYRK1A_Gene->DYRK1A_Protein Expression Tau Tau DYRK1A_Protein->Tau Phosphorylates CyclinD1 Cyclin D1 DYRK1A_Protein->CyclinD1 Phosphorylates Leucettinib_21 This compound Leucettinib_21->DYRK1A_Protein Inhibits pTau Phospho-Tau (e.g., Thr212) Tau->pTau NFT Neurofibrillary Tangles pTau->NFT pCyclinD1 Phospho-Cyclin D1 (e.g., Thr286) CyclinD1->pCyclinD1 CellCycle Cell Cycle Dysregulation pCyclinD1->CellCycle

Caption: this compound signaling pathway.

Experimental Protocols

Target Engagement: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of this compound to DYRK1A in living cells.

Workflow Diagram:

G Start Start Transfect Transfect HEK293 cells with NanoLuc®-DYRK1A Fusion Vector Start->Transfect Seed Seed transfected cells into 96-well or 384-well plates Transfect->Seed Add_Tracer Add NanoBRET™ Tracer K-10 Seed->Add_Tracer Add_Compound Add this compound (or vehicle) at various concentrations Add_Tracer->Add_Compound Incubate Incubate for 2 hours at 37°C Add_Compound->Incubate Add_Substrate Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubate->Add_Substrate Measure Measure BRET signal (Luminometer) Add_Substrate->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Caption: NanoBRET™ Target Engagement Assay Workflow.

Protocol:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-DYRK1A Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding: Seed the transfected HEK293 cells into white, opaque 96-well or 384-well plates at a density optimized for your instrument.

  • Tracer Addition: Prepare the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM® I Reduced Serum Medium. Add the tracer to the cells.

  • Compound Treatment: Add serial dilutions of this compound (typically from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. Add this to each well.

  • Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters (e.g., 450 nm and 610 nm).

  • Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value of this compound.

Downstream Signaling: Western Blot for Phospho-Substrates

This protocol details the detection of changes in the phosphorylation of DYRK1A substrates, Tau (at Thr212) and Cyclin D1 (at Thr286), in SH-SY5Y neuroblastoma cells following treatment with this compound.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO₂.

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% or 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Tau (Thr212), total Tau, phospho-Cyclin D1 (Thr286), total Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Cellular Viability: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells. It is a common method to assess the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y or other relevant cell lines) in an opaque-walled 96-well or 384-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a control.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cytotoxicity if applicable.

References

Application Notes and Protocols for Leucettinib-21 Treatment in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] DYRK1A is a key therapeutic target in neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where its abnormal activity contributes to cognitive deficits.[3][4] In SH-SY5Y neuroblastoma cells, a widely used in vitro model for neuronal studies, this compound has been shown to modulate the phosphorylation of key cellular proteins. These application notes provide detailed protocols for treating SH-SY5Y cells with this compound and assessing its effects on cell viability, protein phosphorylation, and apoptosis.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK233
CLK45
Data sourced from Probechem Biochemicals[5]

Table 2: Effect of this compound on Protein Phosphorylation in SH-SY5Y Cells

Target ProteinPhosphorylation SiteEffect of this compound
Cyclin D1Thr286Inhibition
TauThr212Inhibition
This compound inhibits the phosphorylation of reported DYRK1A substrate sites in SH-SY5Y cells, which in turn protects cyclin D1 from proteolytic degradation, leading to its accumulation.[5][6]

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the standard procedure for culturing and maintaining the human neuroblastoma SH-SY5Y cell line.[7][8][9]

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAAs), and 1% Penicillin-Streptomycin.[8][10]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-25 or T-75 culture flasks

  • 6-well, 12-well, or 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 1000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance and Passaging:

    • Culture cells in a T-75 flask, changing the medium every 2-3 days.

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired density for experiments or continued culture (a split ratio of 1:4 to 1:10 is recommended).[8]

Workflow for SH-SY5Y Cell Culture and Passaging

G SH-SY5Y Cell Culture Workflow cluster_thawing Cell Thawing cluster_maintenance Cell Maintenance & Passaging Thaw Thaw Cryovial Transfer_Medium Transfer to Medium Thaw->Transfer_Medium Centrifuge_Thaw Centrifuge (1000 rpm, 5 min) Transfer_Medium->Centrifuge_Thaw Resuspend_Thaw Resuspend in Fresh Medium Centrifuge_Thaw->Resuspend_Thaw Plate_Thaw Plate in T-75 Flask Resuspend_Thaw->Plate_Thaw Culture Incubate (37°C, 5% CO2) Change Medium Every 2-3 Days Plate_Thaw->Culture Check_Confluency Check for 80-90% Confluency Culture->Check_Confluency Wash_PBS Wash with PBS Check_Confluency->Wash_PBS Trypsinize Add Trypsin-EDTA Wash_PBS->Trypsinize Neutralize Neutralize with Medium Trypsinize->Neutralize Centrifuge_Passage Centrifuge (1000 rpm, 5 min) Neutralize->Centrifuge_Passage Resuspend_Passage Resuspend in Fresh Medium Centrifuge_Passage->Resuspend_Passage Split Split Cells (1:4 to 1:10) Resuspend_Passage->Split Split->Culture Continue Culture Seed for Experiment Seed for Experiment Split->Seed for Experiment

Caption: Workflow for thawing, culturing, and passaging SH-SY5Y cells.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of SH-SY5Y cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12][13]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[13]

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

G Seed Seed SH-SY5Y Cells (1x10^4 cells/well in 96-well plate) Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add 10 µL MTT Solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add 100 µL Solubilization Solution Incubate3->Solubilize Shake Shake for 15 min Solubilize->Shake Read Read Absorbance at 570 nm Shake->Read

Caption: A streamlined workflow for Western blot analysis.

Apoptosis Assay (Flow Cytometry)

This protocol describes the detection of apoptosis in this compound-treated SH-SY5Y cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. [14][15][16] Materials:

  • Treated and untreated SH-SY5Y cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells (including floating cells in the medium) after treatment.

    • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI. [14][15] Workflow for Apoptosis Assay via Flow Cytometry

G Apoptosis Assay Workflow Harvest Harvest Treated Cells Wash Wash with Cold PBS (2x) Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min (Dark) Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Protocol for detecting apoptosis using Annexin V/PI staining.

Signaling Pathway

This compound Signaling Pathway in SH-SY5Y Cells

This compound acts as a direct inhibitor of DYRK1A kinase. [1][2]In SH-SY5Y cells, DYRK1A phosphorylates various substrates, including Cyclin D1 and Tau. [5][6]By inhibiting DYRK1A, this compound prevents the phosphorylation of these proteins. The inhibition of Cyclin D1 phosphorylation at Threonine 286 leads to its stabilization and accumulation. [5]Similarly, the inhibition of Tau phosphorylation at Threonine 212 is a key event, as hyperphosphorylated Tau is a hallmark of Alzheimer's disease.

G This compound Signaling Pathway Leucettinib21 This compound DYRK1A DYRK1A Leucettinib21->DYRK1A pCyclinD1 p-Cyclin D1 (Thr286) DYRK1A->pCyclinD1 Phosphorylation pTau p-Tau (Thr212) DYRK1A->pTau Phosphorylation CyclinD1 Cyclin D1 CyclinD1->pCyclinD1 Degradation Proteolytic Degradation pCyclinD1->Degradation Tau Tau Tau->pTau Neurofibrillary_Tangles Neurofibrillary Tangles pTau->Neurofibrillary_Tangles

Caption: this compound inhibits DYRK1A, affecting downstream protein phosphorylation.

References

Application Notes and Protocols: Leucettinib-21 in HT-22 Hippocampal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and has shown promise as a therapeutic candidate for neurodegenerative conditions like Down syndrome and Alzheimer's disease.[1][2][3] The DYRK1A gene is overexpressed in Down syndrome, and its kinase activity is abnormally high in both Down syndrome and Alzheimer's disease, contributing to cognitive deficits.[3][4] this compound acts by inhibiting this excessive kinase activity.[5][6]

The HT-22 cell line, an immortalized mouse hippocampal cell line, is widely used in neuroscience research.[7] These cells are particularly sensitive to glutamate-induced oxidative stress, making them an excellent in vitro model to study mechanisms of neuronal cell death and to screen for potential neuroprotective compounds.[8][9] This document provides detailed protocols for utilizing this compound in HT-22 cells to assess its kinase inhibitory activity and neuroprotective effects.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that primarily targets DYRK1A.[5] DYRK1A is a protein kinase that phosphorylates various downstream substrates, including Tau and Cyclin D1.[2] In pathological conditions like Alzheimer's disease, hyperphosphorylation of Tau contributes to the formation of neurofibrillary tangles, a hallmark of the disease. By inhibiting DYRK1A, this compound reduces the phosphorylation of these substrates, which is a key aspect of its therapeutic potential.[6]

Leucettinib This compound DYRK1A DYRK1A Kinase Leucettinib->DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylation pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT

Caption: this compound inhibits DYRK1A, preventing Tau hyperphosphorylation.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and the culture conditions for HT-22 cells.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC₅₀ (nM)Reference
DYRK1A2.4[5]
DYRK1B6.7[5]
CLK112[5]
CLK233[5]
CLK45[5]

Table 2: Cellular Activity of this compound in HT-22 Cells

ParameterIC₅₀ (nM)Reference
Inhibition of endogenous DYRK1A catalytic activity36[5]

Table 3: HT-22 Cell Culture Parameters

ParameterRecommendationReference(s)
Growth MediumDMEM with 10% FBS, 4.5 g/L Glucose, 4 mM L-Glutamine, 1.5 g/L NaHCO₃, 1.0 mM Sodium Pyruvate[7]
Culture Conditions37°C, 5% CO₂, humidified atmosphere[7][10]
Doubling TimeApproximately 15 hours[7][11]
Sub-cultivation Ratio1:3 to 1:6 when cells reach 80-90% confluency[7][11]
MorphologyAdherent, epithelial-like[7]
Freezing Medium55% Basal Medium + 40% FBS + 5% DMSO[10]

Experimental Protocols

Protocol 1: General Culture of HT-22 Cells

This protocol outlines the standard procedure for maintaining and sub-culturing HT-22 hippocampal cells.

  • Media Preparation: Prepare the complete growth medium as specified in Table 3. Warm the medium to 37°C before use.

  • Cell Thawing:

    • Quickly thaw a cryovial of HT-22 cells in a 37°C water bath.[10]

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 3-5 minutes.[10]

    • Discard the supernatant and resuspend the cell pellet in fresh medium.

    • Transfer to an appropriately sized culture flask and incubate under standard conditions (37°C, 5% CO₂).

  • Sub-culturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[11]

    • Add a suitable dissociation reagent (e.g., Trypsin-EDTA or Accutase) and incubate for 2-3 minutes at 37°C until cells detach.[7][10]

    • Neutralize the dissociation reagent with complete growth medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 3-5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:6.[7]

Protocol 2: Neuroprotection Assay Using this compound Against Glutamate-Induced Toxicity

This protocol assesses the ability of this compound to protect HT-22 cells from cell death induced by high concentrations of glutamate.

Start Start Seed 1. Seed HT-22 cells in 96-well plates (1x10⁴ cells/well) Start->Seed Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Pretreat 3. Pre-treat with This compound (various concentrations) Incubate1->Pretreat Incubate2 4. Incubate for 2h Pretreat->Incubate2 Induce 5. Induce toxicity with Glutamate (e.g., 5 mM) Incubate2->Induce Incubate3 6. Incubate for 12-24h Induce->Incubate3 Assay 7. Assess cell viability (MTT Assay) Incubate3->Assay End End Assay->End

Caption: Workflow for the this compound neuroprotection assay.
  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[11]

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in complete growth medium (e.g., 10 nM to 10 µM).

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 2 hours.[11]

  • Induction of Toxicity:

    • Add L-Glutamic acid to the wells to a final concentration of 2-10 mM (a concentration of 5 mM is often used to induce ~70% toxicity).[8][11]

    • Include controls: untreated cells, cells treated with vehicle + glutamate, and cells treated with this compound alone.

    • Incubate for an additional 12-24 hours.[9][11]

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[12]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 3: Western Blot Analysis of DYRK1A Substrate Phosphorylation

This protocol is used to confirm that this compound inhibits the phosphorylation of its downstream targets, such as Tau, in HT-22 cells.

Start Start Treat 1. Treat HT-22 cells with This compound Start->Treat Lyse 2. Lyse cells in RIPA buffer Treat->Lyse Quantify 3. Quantify protein (BCA Assay) Lyse->Quantify Load 4. Prepare samples and load onto SDS-PAGE gel Quantify->Load Transfer 5. Transfer proteins to PVDF membrane Load->Transfer Block 6. Block membrane (5% milk or BSA) Transfer->Block Probe 7. Incubate with primary antibodies (e.g., anti-p-Tau) Block->Probe Detect 8. Incubate with HRP-conjugated secondary antibody & detect signal Probe->Detect End End Detect->End

Caption: Western blot workflow to analyze protein phosphorylation.
  • Cell Treatment: Seed HT-22 cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).

  • Protein Extraction:

    • Aspirate the medium and wash cells twice with ice-cold PBS.[16]

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[16]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

  • SDS-PAGE:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.[18]

    • Load the samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Tau) overnight at 4°C.[17]

    • Wash the membrane three times with TBST for 10 minutes each.[18]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[16]

    • Capture the chemiluminescent signal using a digital imager.

    • Analyze band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH or β-actin).

References

Leucettinib-21 Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Leucettinib-21, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in various animal models.

Overview of this compound

This compound is a small molecule inhibitor of DYRK1A, a kinase implicated in the pathophysiology of several conditions, including Down syndrome and Alzheimer's disease.[1][2][3] Overexpression of DYRK1A is associated with cognitive deficits, and its inhibition is a promising therapeutic strategy.[1][2] Preclinical studies in various animal models have demonstrated the potential of this compound to ameliorate disease-related phenotypes.[4][5][6]

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various animal models and study types.

Table 1: this compound Dosage in Rodent Models

Animal ModelStrainApplicationDosageAdministration RouteDurationVehicleReference
MouseTs65DnCognitive Studies (Memory)0.4 mg/kgOral GavageDaily for 10 daysNot Specified[7][8]
MouseDp1Tyb (prenatal)Congenital Heart Defect Rescue30 mg/kg/dayNot Specified9 daysNot Specified[4]
MousePDX (DS-ALL)Cancer TherapyNot SpecifiedOral Gavage2 and 4 weeksNot Specified[1][9]
RatWistar HanPharmacokineticsNot SpecifiedNot SpecifiedNot SpecifiedKolliphor EL / NaCl 0.9% (5/95)[7]
RatNot SpecifiedToxicologyUp to 45 mg/kgOral28 daysNot Specified[7]

Table 2: this compound Dosage in Non-Rodent Models

| Animal Model | Application | Dosage | Administration Route | Duration | Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Minipig | Toxicology | Up to 100 mg/kg | Oral | 28 days | Not Specified |[7] |

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the kinase activity of DYRK1A. This inhibition modulates the phosphorylation state and activity of several downstream targets involved in cell cycle progression, transcription, and signaling pathways.

DYRK1A_Signaling_Pathway cluster_input Upstream cluster_core Core Kinase cluster_downstream Downstream Targets & Cellular Processes cluster_transcription Transcription Factors cluster_cell_cycle Cell Cycle Regulation cluster_other_pathways Other Signaling Leucettinib_21 This compound DYRK1A DYRK1A Leucettinib_21->DYRK1A Inhibits STAT3 STAT3 DYRK1A->STAT3 GLI1 GLI1 DYRK1A->GLI1 CREB CREB DYRK1A->CREB NFATc NFATc Pathway DYRK1A->NFATc CyclinD1 Cyclin D1 DYRK1A->CyclinD1 p27 p27 DYRK1A->p27 Wnt Wnt Signaling DYRK1A->Wnt Cognitive_Study_Workflow cluster_setup Acclimatization & Baseline cluster_treatment Treatment Phase cluster_assessment Post-Treatment Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Cognitive Testing (e.g., Novel Object Recognition) Acclimatization->Baseline Dosing Daily Oral Gavage This compound (0.4 mg/kg) or Vehicle Baseline->Dosing Duration 10 Days Dosing->Duration Post_Cognitive Post-Treatment Cognitive Testing Dosing->Post_Cognitive Analysis Data Analysis and Statistical Comparison Post_Cognitive->Analysis

References

Preparing Leucettinib-21 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of Leucettinib-21 stock solutions in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in studies of Down syndrome and Alzheimer's disease. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Weight 358.46 g/mol
Appearance Pale yellow to off-white powder
Solubility in DMSO Up to 10 mM
CAS Number 2732859-75-3

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional, set to 25-30°C)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use to prevent condensation.

  • Weigh this compound: Accurately weigh 3.58 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Alternatively, the solution can be gently warmed to 25-30°C in a water bath for 5-10 minutes, followed by vortexing to aid dissolution. Avoid excessive heating.

  • Final Inspection: Once the solution is clear and free of any visible particulates, it is ready for use.

Storage and Stability:

  • Stock Solution: Aliquot the 10 mM stock solution into single-use amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark. Under these conditions, the solution is stable for at least 2 years.

  • Solid Compound: Store the solid this compound powder at -20°C, protected from light and moisture.

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution Assistance (if needed) cluster_storage Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh 3.58 mg this compound A->B C Add 1 mL of DMSO B->C D Vortex for 1-2 minutes C->D E Visually Inspect for Particulates D->E F Sonicate for 5-10 minutes E->F Particulates remain G Warm to 25-30°C for 5-10 minutes E->G Particulates remain I Aliquot into single-use vials E->I Fully Dissolved H Vortex again F->H G->H H->I Fully Dissolved J Store at -20°C, protected from light I->J

Caption: Workflow for the preparation of this compound stock solution in DMSO.

This compound Mechanism of Action: DYRK1A Signaling Pathway

This compound is a potent inhibitor of DYRK1A kinase. DYRK1A is known to phosphorylate a variety of downstream targets, thereby regulating numerous cellular processes. The inhibition of DYRK1A by this compound can modulate these signaling pathways.

G Simplified DYRK1A Signaling Pathway and Inhibition by this compound cluster_pathway DYRK1A Signaling cluster_outcome Cellular Outcomes DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (Thr286) STAT3 STAT3 DYRK1A->STAT3 Phosphorylates CREB CREB DYRK1A->CREB Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates (Thr212) CellCycle Cell Cycle Progression CyclinD1->CellCycle GeneExp Gene Expression STAT3->GeneExp CREB->GeneExp NeuronalFunc Neuronal Function Tau->NeuronalFunc Leucettinib21 This compound Leucettinib21->DYRK1A Inhibits

Caption: Inhibition of the DYRK1A signaling pathway by this compound.

Application Notes: Assessing Leucettinib-21 Efficacy on Tau Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tau is a microtubule-associated protein crucial for neuronal microtubule stabilization. In several neurodegenerative diseases, known as tauopathies, including Alzheimer's disease, Tau becomes abnormally hyperphosphorylated. This pathological alteration leads to the formation of neurofibrillary tangles (NFTs), microtubule disassembly, and impaired axonal transport, culminating in neuronal dysfunction and death. The phosphorylation state of Tau is tightly regulated by a balance between protein kinases and phosphatases. An imbalance favoring kinase activity results in hyperphosphorylation.

Leucettinib-21 is a potent pharmacological inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key kinase implicated in the phosphorylation of Tau, particularly at sites like Threonine-212 (Thr212).[3][4][5] In pathological conditions such as Alzheimer's disease and Down syndrome, DYRK1A activity is abnormally elevated.[2] By inhibiting DYRK1A, this compound is expected to decrease the phosphorylation of Tau, thereby mitigating its pathological consequences.[3][4][6]

This document provides a comprehensive protocol for using Western blotting to quantitatively evaluate the efficacy of this compound in reducing Tau phosphorylation in cell-based models. Western blotting allows for the specific detection and quantification of both phosphorylated Tau (p-Tau) and total Tau, enabling a precise assessment of the compound's mechanism of action.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway of Tau phosphorylation and the inhibitory effect of this compound. DYRK1A directly phosphorylates Tau protein. This compound acts by specifically inhibiting DYRK1A, which in turn blocks this phosphorylation event, leading to a reduction in the levels of pathogenic p-Tau.

G cluster_0 cluster_1 DYRK1A DYRK1A Kinase Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Phosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (Pathology) pTau->NFTs Aggregates to form Leucettinib This compound Leucettinib->DYRK1A Inhibits

Caption: this compound inhibits DYRK1A to reduce Tau phosphorylation.

Quantitative Data Summary

The following table summarizes representative quantitative data from a Western blot experiment designed to measure the effect of this compound on p-Tau (Thr212) levels in a neuronal cell line (e.g., SH-SY5Y). Data is presented as the normalized ratio of p-Tau to total Tau, relative to the vehicle control.

Treatment GroupConcentration (µM)p-Tau / Total Tau Ratio (Normalized to Vehicle)Standard Deviation
Vehicle Control (DMSO)01.00± 0.12
This compound0.10.78± 0.09
This compound0.50.45± 0.06
This compound1.00.21± 0.04
This compound5.00.15± 0.03

Experimental Workflow

The diagram below outlines the key steps for performing the Western blot analysis.

G A 1. Cell Culture & Treatment (e.g., SH-SY5Y cells + this compound) B 2. Protein Extraction (Lysis with RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibodies) E->F G 7. Detection (ECL Substrate & Imaging) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Caption: Workflow for Western blot analysis of p-Tau after this compound treatment.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the effect of this compound on Tau phosphorylation.

1. Cell Culture and Treatment

  • Cell Line: SH-SY5Y neuroblastoma cells are a suitable model.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells to be ~70-80% confluent on the day of treatment.

    • Dilute this compound in culture media to final concentrations (e.g., 0.1, 0.5, 1, 5 µM).

    • Include a vehicle control (DMSO) at a concentration matching the highest this compound dose.[7]

    • Incubate cells for a predetermined period (e.g., 24 hours).

2. Protein Extraction (Lysis)

  • Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

  • Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

  • Normalize all samples to the same final concentration (e.g., 1-2 µg/µL) using lysis buffer.

4. SDS-PAGE (Gel Electrophoresis)

  • Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[7]

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-activated with methanol.[7]

  • Use a wet or semi-dry transfer system according to the manufacturer's protocol.

  • After transfer, briefly stain the membrane with Ponceau S to verify successful and even protein transfer.

6. Immunoblotting

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its casein phosphoprotein can cause high background.

  • Primary Antibody Incubation:

    • Dilute primary antibodies in 5% BSA in TBST as recommended by the manufacturer.

      • Phospho-Tau Antibody: e.g., anti-p-Tau (Thr212).[5]

      • Total Tau Antibody: To normalize for total Tau expression.

      • Loading Control: e.g., anti-GAPDH or anti-β-actin.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[7]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.[7]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Data Analysis

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[7]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc).

  • Analysis (Densitometry):

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[7]

    • For each sample, normalize the intensity of the p-Tau band to the intensity of the total Tau band.

    • Further normalize this ratio to the loading control (e.g., GAPDH) to correct for variations in protein loading.

    • Express results relative to the vehicle-treated control group.

References

Application Notes and Protocols for Leucettinib-21 Immunoprecipitation of DYRK1A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2][3] Its gene is located on chromosome 21, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[2][4][5] Leucettinib-21, a derivative of the marine sponge natural product Leucettamine B, has emerged as a potent and selective inhibitor of DYRK1A.[6][7][8][9] This document provides detailed protocols for the immunoprecipitation of DYRK1A, a key technique for studying its interactions and downstream signaling pathways. Furthermore, it outlines a potential application of this compound in affinity-based pull-down assays to isolate DYRK1A and its binding partners.

Quantitative Data: this compound Kinase Selectivity

The following tables summarize the inhibitory activity and binding affinity of this compound for DYRK1A and a selection of other kinases, demonstrating its high potency and selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound against various kinases. [7][10]

KinaseIC50 (nM)
DYRK1A 2.4
DYRK1B6.7
CLK112
CLK233
CLK45
DYRK2>200
DYRK3>200
DYRK4>200
CLK3232
GSK-3β2000

Table 2: Dissociation Constant (Kd) and Residence Time of this compound. [7]

KinaseKd (nM)Residence Time (min)
DYRK1A 0.272 19.1
CLK10.38811.5
GSK-3βHighVery low

Experimental Protocols

Protocol 1: Antibody-Based Immunoprecipitation of Endogenous DYRK1A

This protocol describes the immunoprecipitation of endogenous DYRK1A from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.

Materials and Reagents:

  • Cells expressing DYRK1A (e.g., HeLa, HEK293T)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% NP-40 or 0.5% Triton X-100[11]

    • Protease and phosphatase inhibitor cocktails (added fresh)

  • Anti-DYRK1A antibody (validated for immunoprecipitation)

  • Normal Rabbit or Mouse IgG (Isotype control)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer: Lysis buffer without protease and phosphatase inhibitors

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer, 0.1 M glycine (B1666218) pH 2.5)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add 2-10 µg of anti-DYRK1A antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the immunoprecipitated proteins by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes, or by using a gentle elution buffer like 0.1 M glycine.

Protocol 2: this compound-Based Affinity Pull-Down of DYRK1A (Hypothetical)

This protocol outlines a potential method for using this compound to purify DYRK1A and its interacting partners. This would typically involve immobilizing this compound on a solid support.

Materials and Reagents:

  • This compound

  • Affinity chromatography resin (e.g., NHS-activated sepharose)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Cell lysate (prepared as in Protocol 1)

  • Wash Buffer (Lysis buffer with varying salt concentrations)

  • Elution Buffer (e.g., high concentration of this compound, SDS-PAGE sample buffer, or a denaturing agent)

Procedure:

  • Immobilization of this compound:

    • Couple this compound to the activated resin according to the manufacturer's instructions.

    • Block any remaining active groups on the resin using the blocking buffer.

    • Wash the resin extensively to remove non-covalently bound this compound.

  • Affinity Pull-Down:

    • Incubate the this compound-coupled resin with the pre-cleared cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, use uncoupled resin.

  • Washing:

    • Pellet the resin by centrifugation.

    • Wash the resin extensively with Wash Buffer to remove non-specific binding proteins. A step-wise increase in salt concentration can be used to improve stringency.

  • Elution:

    • Elute the bound proteins using a competitive elution with a high concentration of free this compound, or by denaturing the proteins with SDS-PAGE sample buffer.

Visualizations

DYRK1A_Signaling_Pathway cluster_input Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_output Downstream Effects Autophosphorylation Autophosphorylation (Tyr321) DYRK1A DYRK1A Autophosphorylation->DYRK1A Activation Transcription_Regulation Transcription Regulation (e.g., NFAT, CREB) DYRK1A->Transcription_Regulation Cell_Cycle Cell Cycle Control (e.g., Cyclin D1) DYRK1A->Cell_Cycle Apoptosis Apoptosis (ASK1-JNK Pathway) DYRK1A->Apoptosis Splicing Alternative Splicing (e.g., Tau) DYRK1A->Splicing DNA_Damage_Response DNA Damage Response (RNF169) DYRK1A->DNA_Damage_Response Leucettinib_21 This compound Leucettinib_21->DYRK1A Inhibition

Caption: DYRK1A signaling pathways and point of inhibition by this compound.

IP_Workflow start Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation (Anti-DYRK1A Ab or this compound beads) preclear->ip wash Washing ip->wash elution Elution wash->elution analysis Downstream Analysis (Western Blot / Mass Spectrometry) elution->analysis

Caption: Experimental workflow for DYRK1A immunoprecipitation.

References

Application Notes and Protocols for Leucettinib-21 in Neurogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Cdc2-like kinases (CLKs).[1][2][3] Derived from the marine sponge natural product Leucettamine B, this compound is under investigation as a therapeutic candidate for neurodevelopmental disorders and neurodegenerative diseases such as Down syndrome and Alzheimer's disease.[4][5] Its mechanism of action centers on the inhibition of DYRK1A, a key regulator of cell proliferation and neuronal development.[4][6] Overactivity of DYRK1A is associated with cognitive deficits, making its inhibition a promising strategy for therapeutic intervention.[4][5]

These application notes provide a comprehensive guide for utilizing this compound as a tool to study neurogenesis in vitro. The provided protocols and data serve as a framework for investigating the role of DYRK1A in neuronal differentiation and for the potential development of novel therapeutic strategies.

Mechanism of Action in Neurogenesis

DYRK1A plays a critical role in regulating the cell cycle, particularly the transition from the G1 to the S phase. It directly phosphorylates Cyclin D1 at threonine 286, which promotes its degradation.[7][8][9] This leads to cell cycle exit, a crucial step for neural progenitor cells to differentiate into mature neurons. By inhibiting DYRK1A, this compound is expected to increase the stability and levels of Cyclin D1, thereby modulating the delicate balance between proliferation and differentiation of neural stem and progenitor cells.[4][7][10] This makes this compound a valuable pharmacological tool for studying the molecular mechanisms that govern the transition from a proliferative to a neurogenic state.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK233
CLK45
Data compiled from various kinase assays.[2]
Table 2: Cellular Activity of this compound
Cell LineAssayIC50 (nM)
HT-22 (mouse hippocampal neuronal cells)Endogenous DYRK1A catalytic activity36
This table summarizes the cellular potency of this compound.[2]
Table 3: Recommended Concentration Range for In Vitro Neurogenesis Assays
Cell TypeApplicationRecommended Concentration Range
SH-SY5Y (human neuroblastoma)Neuronal Differentiation10 nM - 1 µM
Primary Neural Progenitor CellsProliferation vs. Differentiation Studies10 nM - 500 nM
These are suggested starting concentrations and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Neuronal Differentiation of SH-SY5Y Cells using this compound

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuronal differentiation.[1][2][11][12] This protocol describes how to differentiate these cells into a neuron-like phenotype and how to incorporate this compound to study its effects on this process.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F-12 medium supplemented with 1% FBS, 1% Penicillin-Streptomycin (Differentiation Medium)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Poly-D-lysine coated culture plates or flasks

  • Antibodies for neuronal markers (e.g., β-III tubulin, MAP2, NeuN)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in Growth Medium in a T-75 flask at 37°C in a 5% CO2 incubator.

    • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.[11]

    • Resuspend the cells in Growth Medium and plate them on Poly-D-lysine coated plates at a density of 1 x 10^4 cells/cm².

  • Initiation of Differentiation:

    • After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid (RA).[1]

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • On day 2 of differentiation, add this compound to the Differentiation Medium at various final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

  • Maturation Phase:

    • On day 4, replace the medium with fresh Differentiation Medium containing 10 µM RA, 50 ng/mL BDNF, and the respective concentrations of this compound or vehicle.[1]

  • Assessment of Differentiation (Day 7-10):

    • Morphological Analysis: Observe cell morphology daily using a phase-contrast microscope. Look for the appearance of neurite outgrowths.

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin and MAP2 to visualize neuronal morphology.

    • Western Blotting: Lyse the cells and perform Western blot analysis to quantify the expression levels of neuronal markers (β-III tubulin, MAP2, NeuN) and cell cycle-related proteins (Cyclin D1, p21).[7][13][14][15]

Protocol 2: Western Blot Analysis of Neuronal Markers and Cell Cycle Proteins

Materials:

  • Differentiated SH-SY5Y cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-III tubulin, anti-MAP2, anti-Cyclin D1, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Wash the differentiated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizations

G cluster_0 Cell Cycle Regulation by DYRK1A DYRK1A DYRK1A CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates & Promotes Degradation CellCycleExit Cell Cycle Exit & Neuronal Differentiation DYRK1A->CellCycleExit Promotes CDK46 CDK4/6 CyclinD1->CDK46 Activates p21 p21 p21->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes Leucettinib21 This compound Leucettinib21->DYRK1A Inhibits

Caption: DYRK1A signaling pathway in cell cycle control.

G cluster_workflow Experimental Workflow for Studying this compound in Neurogenesis cluster_analysis Analytical Methods start Seed SH-SY5Y Cells diff_ra Initiate Differentiation (10 µM Retinoic Acid) start->diff_ra treatment Treat with this compound (or Vehicle) diff_ra->treatment maturation Continue Differentiation (RA + BDNF + this compound) treatment->maturation analysis Analysis (Day 7-10) maturation->analysis morphology Morphological Assessment (Neurite Outgrowth) analysis->morphology icc Immunocytochemistry (β-III tubulin, MAP2) analysis->icc wb Western Blotting (Neuronal & Cell Cycle Markers) analysis->wb

Caption: Workflow for this compound in SH-SY5Y differentiation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucettinib-21 Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the experimental use of Leucettinib-21, a potent inhibitor of DYRK1A and CLK kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule inspired by the marine sponge natural product Leucettamine B.[1][2] Its primary mechanism of action is the potent inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][3][4][5] It also shows high affinity for other kinases, particularly those in the CLK family.[4][6] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating specific cellular signaling pathways.[4]

Q2: What are the main downstream effects of DYRK1A inhibition by this compound observed in cells?

A2: Inhibition of DYRK1A by this compound has been shown to directly impact the phosphorylation status of key cellular proteins. For example, it inhibits the phosphorylation of Tau at threonine 212 (Thr212) and Cyclin D1 at threonine 286 (Thr286).[3][4][6] The reduced phosphorylation of Cyclin D1 protects it from degradation, leading to its accumulation.[6] These effects are crucial for its therapeutic potential in conditions like Down syndrome and Alzheimer's disease.[7][8]

Q3: What is a good starting concentration range for my in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question.

  • For biochemical assays (e.g., purified kinase assays), concentrations can be guided by the IC50 values, which are in the low nanomolar range for DYRK1A (IC50 ≈ 2.4 nM).[4][5]

  • For cell-based assays , a wider range should be tested. A dose-dependent inhibition of endogenous DYRK1A activity was observed in HT-22 mouse hippocampal neuronal cells with an IC50 of 36 nM.[4][6] For assessing effects on cell growth or viability, a broader range from 1 nM to 100 µM is recommended to establish a full dose-response curve.[4][9]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO, and stock solutions can be prepared up to 10mM.[10] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture, where it is stable for at least two years.[10] Stock solutions in DMSO should also be stored at -20°C.[10] For experiments, prepare fresh dilutions from the stock in your complete culture medium.[11]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and in cellular models.

Table 1: Biochemical Inhibitory Activity of this compound against Purified Kinases

Target KinaseIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK45
CLK233
CLK3232
GSK-3β2000

Data sourced from Lindberg, M.F., et al. (2023) J. Med. Chem.[4]

Table 2: Cellular Activity of this compound

Cell Line / ModelAssay TypeIC50 / GI50 Value
HT-22 (mouse hippocampal)Inhibition of endogenous DYRK1A activity36 nM
Patient-derived Glioblastoma Stem CellsCell Death (48h treatment)0.69 µM
NCI-60 Human Cancer Cell Line PanelGrowth Inhibition (average GI50)2.4 µM

Data sourced from Lindberg, M.F., et al. (2023) J. Med. Chem.[4]

Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway involving DYRK1A and the points of intervention for this compound.

DYRK1A_Pathway cluster_input cluster_kinase cluster_substrates cluster_outputs ATP ATP DYRK1A DYRK1A ATP->DYRK1A Tau Tau DYRK1A->Tau P CyclinD1 Cyclin D1 DYRK1A->CyclinD1 P Other_Substrates Other Substrates (e.g., SF3B1, APP) DYRK1A->Other_Substrates P pTau p-Tau (Thr212) (Neurofibrillary Tangles) Tau->pTau pCyclinD1 p-Cyclin D1 (Thr286) (Proteasomal Degradation) CyclinD1->pCyclinD1 pOthers Phosphorylated Substrates Other_Substrates->pOthers Leucettinib21 This compound Leucettinib21->DYRK1A Inhibition Concentration_Optimization_Workflow Start Start: New Cell Line or Assay DoseResponse Step 1: Broad Dose-Response (e.g., 1 nM to 100 µM) Start->DoseResponse ViabilityAssay Measure Cell Viability (MTT, CTG, etc.) DoseResponse->ViabilityAssay Calc_IC50 Determine Cytotoxic IC50 ViabilityAssay->Calc_IC50 TargetAssay Step 2: Narrow Dose-Response (Concentrations below cytotoxic IC50) Calc_IC50->TargetAssay WesternBlot Measure Target Engagement (e.g., Western Blot for p-Tau) TargetAssay->WesternBlot Calc_EC50 Determine Target Engagement EC50 WesternBlot->Calc_EC50 SelectConc Step 3: Select Working Concentration(s) (e.g., EC50, 2xEC50, 10xEC50) Calc_EC50->SelectConc FunctionalAssay Step 4: Perform Functional Assay SelectConc->FunctionalAssay End End: Optimal Concentration Identified FunctionalAssay->End

References

Leucettinib-21 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Leucettinib-21 in common cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO and ethanol. Stock solutions can be prepared in DMSO up to a concentration of 10 mM.[1]

Q2: How should this compound powder and stock solutions be stored?

A2: this compound powder should be stored at -20°C, protected from light and moisture, and is stable for at least two years under these conditions.[1] Stock solutions should also be stored at -20°C in the dark.[1]

Q3: Is this compound stable in its solid form?

A3: Yes, as a powder, this compound is stable and not sensitive to light exposure.[2]

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

A4: In solution, this compound is sensitive to light and can undergo a reversible isomerization from its active (Z) form to a less active (E) form.[2] While stable in the dark in many common solubilizing agents, some isomerization was observed in a pH 1 HCl/KCl buffer even in the dark.[2] The degree of light-induced isomerization is dependent on the medium.[2]

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] It also shows inhibitory activity against DYRK1B, CLK1, and CLK4.[1][2] Its inhibitory action on DYRK1A affects the phosphorylation of downstream targets such as Tau and cyclin D1.[1][2][3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in cell culture medium. The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final culture medium.Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.5%, to maintain solubility.
Inconsistent or lower-than-expected activity in cell-based assays. 1. Light-induced isomerization: Exposure of this compound solutions to light can lead to the formation of the less active (E) isomer.[2] 2. Degradation: Although generally stable in the dark, prolonged incubation in certain media or extreme pH conditions could lead to degradation. Some isomerization has been noted in pH 1 buffer.[2]1. Protect all this compound solutions from light by using amber vials and minimizing exposure during experimental procedures. 2. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Variability between experimental replicates. Uneven distribution of the compound in the culture medium or well-to-well variations in light exposure.Ensure thorough mixing of the medium after adding this compound. Use consistent and minimal light exposure across all plates and wells during experimental setup.

Stability of this compound in Solution

The stability of this compound in solution is primarily affected by light, which can cause a reversible isomerization from the active (Z) isomer to the less active (E) isomer.[2] The extent of this isomerization is dependent on the solubilization medium.

Table 1: Summary of this compound Solution Stability [2]

ConditionSolvent/MediumStabilityObservations
In the Dark 5% Cremophor ELStableNo significant isomerization or degradation.
pH 1 HCl/KCl bufferMinor Instability2.6% (Z) to (E) isomerization after 2 hours.
5% Solutol HS15StableNo significant isomerization or degradation.
5% Tween 80StableNo significant isomerization or degradation.
30% 2-hydroxypropyl-β-cyclodextrin (HPβCD)StableNo significant isomerization or degradation.
Dimethyl sulfoxide (B87167) (DMSO)StableNo significant isomerization or degradation.
Under Light Exposure 5% Cremophor ELLight SensitiveIsomerization from (Z) to (E) form observed at 1, 2, 6, and 24 hours.
Other tested media (DMSO, HPβCD, Solutol, Tween 80, pH 1 HCl/KCl)Light SensitiveIsomerization from (Z) to (E) is induced, with the extent varying by medium.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by UPLC

This protocol outlines a general method for assessing the stability of this compound in a given solution, based on the methodology suggested in the literature.[2]

  • Preparation of this compound Solution:

    • Dissolve this compound powder in the desired solvent (e.g., DMSO, 5% Cremophor EL) to a known concentration.

  • Incubation Conditions:

    • Light Exposure: Aliquot the solution into clear vials and expose them to a controlled light source for specific time points (e.g., 0, 1, 2, 6, 24 hours).

    • Dark Condition: Aliquot the solution into amber or foil-wrapped vials and keep them in the dark for the same time points as the light-exposed samples.

  • Sample Analysis by UPLC:

    • At each time point, take a sample from both the light-exposed and dark-condition vials.

    • Analyze the samples using Ultra-Performance Liquid Chromatography (UPLC).

    • Monitor the chromatograms for the appearance of new peaks (indicating degradation or isomerization) and changes in the area of the parent this compound peak.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed and dark-condition samples to the t=0 sample to determine the extent of isomerization or degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep Dissolve this compound in desired solvent light Expose to Light (Clear Vials) prep->light dark Keep in Dark (Amber Vials) prep->dark uplc UPLC Analysis at Time Points (0, 1, 2, 6, 24h) light->uplc dark->uplc results Compare Chromatograms: - Isomerization - Degradation uplc->results

Caption: Workflow for assessing this compound stability.

signaling_pathway Leucettinib21 This compound DYRK1A DYRK1A Leucettinib21->DYRK1A inhibits Tau Tau DYRK1A->Tau phosphorylates CyclinD1 Cyclin D1 DYRK1A->CyclinD1 phosphorylates CellDeath Apoptotic Cell Death DYRK1A->CellDeath triggers PhosphoTau Phosphorylated Tau (at Thr212) Tau->PhosphoTau PhosphoCyclinD1 Phosphorylated Cyclin D1 (at Thr286) CyclinD1->PhosphoCyclinD1

Caption: this compound signaling pathway.

References

potential off-target effects of Leucettinib-21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Leucettinib-21, a potent inhibitor of DYRK1A kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] It is being investigated as a therapeutic candidate for Down syndrome and Alzheimer's disease due to the role of DYRK1A in these conditions.[1][2][3][4][5]

Q2: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of DYRK1A, it also exhibits inhibitory activity against other kinases, which may contribute to its overall biological effects.[1][2][3][4] The most significant off-targets belong to the Cdc2-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4.[1] It also shows weaker inhibition of DYRK1B and GSK-3β.[1]

Q3: Is there a negative control available for this compound?

Yes, iso-Leucettinib-21 is a kinase-inactive isomer of this compound and serves as an excellent negative control for cellular experiments.[1][2][6] This isomer has an IC50 for DYRK1A greater than 10 µM and does not inhibit the phosphorylation of known DYRK1A substrates in cells.[6]

Q4: How can I confirm that this compound is engaging its target in my cellular experiments?

Target engagement can be confirmed using several methods:

  • Western Blotting: Assess the phosphorylation status of known downstream substrates of DYRK1A, such as Tau at Thr212 or Cyclin D1 at Thr286.[1][3][4][7] A reduction in phosphorylation at these sites upon treatment with this compound indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of DYRK1A in the presence of this compound provides direct evidence of target engagement in a cellular context.[1]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Question: My cells are exhibiting a phenotype (e.g., altered morphology, unexpected changes in a signaling pathway) that doesn't align with the known functions of DYRK1A. Could this be an off-target effect?

  • Answer and Troubleshooting Steps:

    • Confirm On-Target Inhibition: First, verify that you are observing inhibition of DYRK1A at the concentrations used. Perform a Western blot to check the phosphorylation of a known DYRK1A substrate (e.g., p-Tau Thr212, p-Cyclin D1 Thr286).

    • Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the IC50 for DYRK1A inhibition, it may be due to an off-target.

    • Utilize the Negative Control: Repeat the experiment using the kinase-inactive isomer, iso-Leucettinib-21, at the same concentrations. If the phenotype persists with this compound but not with iso-Leucettinib-21, it is likely a kinase-dependent effect, though it could still be an off-target. If the phenotype is observed with both, it may be due to a non-kinase-related effect of the compound scaffold.

    • Consider Off-Target Kinases: The observed phenotype could be due to the inhibition of CLK family kinases. Review the known functions of CLK1, CLK2, and CLK4 in your experimental system.

Issue 2: Discrepancy between biochemical and cellular assay results.

  • Question: this compound shows high potency in my in vitro kinase assay, but the cellular effects are much weaker or require higher concentrations. What could be the reason?

  • Answer and Troubleshooting Steps:

    • Cell Permeability: The compound may have limited permeability across the cell membrane. Consider using a different cell line or performing permeabilization experiments.

    • Compound Stability: this compound may be metabolized or degraded within the cell. Ensure you are using freshly prepared solutions and consider a time-course experiment to assess the duration of inhibition.

    • Efflux Pumps: The cells may be actively transporting the compound out via efflux pumps. The use of efflux pump inhibitors could help to clarify this.

    • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are typically much higher. This can lead to a rightward shift in the IC50 in cellular assays for ATP-competitive inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Assay Type
DYRK1A 2.4 Radiometric
DYRK1B~7.2Radiometric
DYRK2>100Radiometric
DYRK3>100Radiometric
DYRK4>100Radiometric
CLK112Radiometric
CLK233Radiometric
CLK3232Radiometric
CLK45Radiometric
GSK-3β2000Radiometric
CDK5/p25>1000Radiometric
CK1ε>1000Radiometric
iso-Leucettinib-21>10,000Radiometric

Data synthesized from published literature.[1]

Experimental Protocols

Radiometric Kinase Assay (for DYRK1A)

Objective: To determine the in vitro inhibitory activity of this compound against DYRK1A.

Methodology:

  • Prepare a reaction mixture containing recombinant human DYRK1A enzyme, a specific peptide substrate (e.g., RRRFRPASPLRGPPK), and assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP at a concentration close to the Km for DYRK1A.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by adding 3% phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with DYRK1A in intact cells.

Methodology:

  • Culture cells (e.g., SH-SY5Y or HT-22) to approximately 80% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., 10x the cellular IC50) or vehicle control (DMSO) and incubate at 37°C for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble DYRK1A in each sample by Western blotting using a specific anti-DYRK1A antibody.

  • Quantify the band intensities and plot the percentage of soluble DYRK1A against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.

Visualizations

DYRK1A_Signaling_Pathway Leucettinib21 This compound DYRK1A DYRK1A Leucettinib21->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates pTau p-Tau (Thr212) Tau->pTau NeurofibrillaryTangles Neurofibrillary Tangles pTau->NeurofibrillaryTangles pCyclinD1 p-Cyclin D1 (Thr286) CyclinD1->pCyclinD1 CellCycleProgression Cell Cycle Progression CyclinD1->CellCycleProgression Degradation Proteasomal Degradation pCyclinD1->Degradation

Caption: Simplified signaling pathway of DYRK1A and its inhibition by this compound.

CLK1_Signaling_Pathway Leucettinib21 This compound CLK1 CLK1 Leucettinib21->CLK1 Inhibits SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylates pSR_Proteins p-SR Proteins SR_Proteins->pSR_Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Modulates Assembly AlternativeSplicing Alternative Splicing Regulation Spliceosome->AlternativeSplicing

Caption: Off-target effect of this compound on the CLK1-mediated splicing pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckOnTarget Confirm On-Target Inhibition (Western Blot) Start->CheckOnTarget DoseResponse Perform Dose-Response Experiment CheckOnTarget->DoseResponse NegativeControl Test with iso-Leucettinib-21 (Negative Control) DoseResponse->NegativeControl OnTargetEffect Likely On-Target Effect NegativeControl->OnTargetEffect Phenotype absent with iso-L-21 OffTargetEffect Likely Off-Target Effect NegativeControl->OffTargetEffect Phenotype present with L-21 only NonKinaseEffect Potential Non-Kinase Mediated Effect NegativeControl->NonKinaseEffect Phenotype present with both

Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.

References

Leucettinib-21 Technical Support Center: Assessing Cytotoxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Leucettinib-21 in primary neuron cultures. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in primary neurons?

A1: Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound in primary neuron cultures. This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] While its predecessor, Leucettine L41, has shown neuroprotective effects against amyloid-beta induced toxicity, some DYRK1A inhibitors, such as harmine (B1663883), have demonstrated dose-dependent toxicity in primary dopaminergic neurons. Therefore, it is crucial to empirically determine the cytotoxic concentration of this compound in your specific primary neuron culture system.

Q2: What is the mechanism of action of this compound and how might it influence neuronal viability?

A2: this compound's primary mechanism of action is the inhibition of DYRK1A kinase activity.[1][2] DYRK1A has a complex role in neuronal survival and apoptosis. It can promote cell survival by phosphorylating and inhibiting Caspase-9, a key initiator of the intrinsic apoptotic cascade.[2][3][4] Conversely, under conditions of cellular stress, DYRK1A can also activate the pro-apoptotic ASK1-JNK signaling pathway.[1][5][6] Therefore, inhibition of DYRK1A by this compound could have context-dependent effects on neuronal viability, potentially being protective or cytotoxic depending on the physiological state of the neurons.

Q3: I am observing unexpected neuroprotection with this compound treatment. Is this plausible?

A3: Yes, this is plausible. Given DYRK1A's role in activating pro-apoptotic pathways like the ASK1-JNK cascade under stress, its inhibition by this compound could be neuroprotective in experimental models where neuronal stress is a factor (e.g., excitotoxicity, oxidative stress).[1][5][6]

Q4: What are the recommended starting concentrations for assessing this compound cytotoxicity?

A4: As a starting point, a wide concentration range should be tested, spanning from the reported IC50 for DYRK1A inhibition (low nanomolar range) up to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help to establish a dose-response curve and determine the therapeutic window versus the toxic concentration range for your specific neuronal culture.

Q5: Should I be concerned about off-target effects contributing to cytotoxicity?

A5: While this compound is a selective DYRK1A inhibitor, it does have some off-target activity, notably against CLK1.[1] It is important to consider that off-target effects could contribute to the observed cytotoxicity. Comparing the cytotoxic profile of this compound with other DYRK1A inhibitors with different selectivity profiles may help to dissect on-target versus off-target toxicity.

Troubleshooting Guides

Problem 1: High background or inconsistent results in the MTT assay.

  • Possible Cause: Interference from serum or phenol (B47542) red in the culture medium.

    • Solution: During the MTT incubation step, switch to a serum-free, phenol red-free medium. Always include a "medium only" background control.

  • Possible Cause: Incomplete solubilization of formazan (B1609692) crystals.

    • Solution: After adding the solubilization solution, ensure thorough mixing by shaking the plate on an orbital shaker for at least 15 minutes. If crystals persist, gentle pipetting up and down can aid dissolution.[7]

  • Possible Cause: Cell density is too high or too low.

    • Solution: Optimize the initial plating density of your primary neurons to ensure they are in a logarithmic growth phase during the assay. A cell titration experiment is recommended.

Problem 2: High spontaneous LDH release in control wells.

  • Possible Cause: Endogenous LDH activity from serum in the culture medium.

    • Solution: Use a serum-free medium for the duration of the experiment or, if serum is required, use heat-inactivated serum and include a "complete media" background control to subtract serum-derived LDH activity.[8]

  • Possible Cause: Mechanical damage to neurons during media changes or handling.

    • Solution: Primary neurons are sensitive to mechanical stress. Handle plates gently and perform media changes carefully, avoiding forceful pipetting directly onto the cell monolayer.

  • Possible Cause: Poor initial health of the primary neuron culture.

    • Solution: Ensure optimal culture conditions, including proper coating of culture vessels, appropriate seeding density, and high-quality culture medium and supplements.

Problem 3: Difficulty distinguishing between live and dead cells with Calcein AM and Propidium Iodide (PI) staining.

  • Possible Cause: Suboptimal dye concentrations.

    • Solution: The optimal concentrations of Calcein AM and PI can vary between cell types. Perform a titration of each dye to determine the concentrations that provide the best signal-to-noise ratio for your primary neurons.

  • Possible Cause: Phototoxicity from excessive exposure to excitation light.

    • Solution: Minimize the exposure of stained cells to the microscope's excitation light to prevent phototoxicity and photobleaching. Capture images efficiently.

  • Possible Cause: Incorrect filter sets on the fluorescence microscope.

    • Solution: Ensure you are using the correct filter sets for Calcein AM (Excitation/Emission ~495 nm/~515 nm) and Propidium Iodide (Excitation/Emission ~535 nm/~617 nm).

Quantitative Data Summary

The following table provides a hypothetical dose-response of this compound on primary cortical neuron viability. Note: These values are for illustrative purposes only and must be experimentally determined for your specific conditions.

This compound Concentration% Viability (MTT Assay)% Cytotoxicity (LDH Release)% Live Cells (Calcein AM)
Vehicle Control (0.1% DMSO)100%5%95%
1 nM98%6%94%
10 nM95%8%92%
100 nM92%10%90%
1 µM85%18%82%
10 µM60%45%55%
100 µM20%85%15%

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability
  • Cell Plating: Seed primary neurons in a 96-well plate at a pre-determined optimal density and culture for the desired duration.

  • Compound Treatment: Treat neurons with a serial dilution of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free culture medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Plating and Treatment: Plate and treat primary neurons with this compound as described for the MTT assay. Include three sets of controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release).

Protocol 3: Calcein AM and Propidium Iodide (PI) Staining for Live/Dead Cell Imaging
  • Cell Plating and Treatment: Culture and treat primary neurons with this compound in a format suitable for microscopy (e.g., 96-well imaging plate).

  • Staining Solution Preparation: Prepare a working staining solution containing Calcein AM (final concentration ~1-2 µM) and Propidium Iodide (final concentration ~1-2 µM) in a buffered salt solution (e.g., HBSS or PBS).[10][11]

  • Staining: Remove the treatment medium and gently wash the cells once with the buffered salt solution. Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for Calcein AM (green fluorescence in live cells) and PI (red fluorescence in dead cells).

  • Analysis: Quantify the number of live (green) and dead (red) cells using image analysis software.

Visualizations

DYRK1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits ASK1 ASK1 DYRK1A->ASK1 Activates (Stress) Caspase9_inactive Pro-Caspase-9 DYRK1A->Caspase9_inactive Phosphorylates (Inhibits) JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Caspase9_active Active Caspase-9 Caspase9_inactive->Caspase9_active Apoptotic Stimuli Survival Survival Caspase9_inactive->Survival Caspase9_active->Apoptosis

Caption: Dual role of DYRK1A in neuronal survival and apoptosis.

Experimental_Workflow start Primary Neuron Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability_assays Assess Viability/Cytotoxicity treatment->viability_assays mtt MTT Assay (Metabolic Activity) viability_assays->mtt ldh LDH Assay (Membrane Integrity) viability_assays->ldh live_dead Calcein AM / PI (Live/Dead Staining) viability_assays->live_dead data_analysis Data Analysis (Determine EC50/IC50) mtt->data_analysis ldh->data_analysis live_dead->data_analysis conclusion Conclusion on Cytotoxicity Profile data_analysis->conclusion

Caption: Workflow for assessing this compound neurotoxicity.

References

Leucettinib-21 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges with Leucettinib-21, a potent inhibitor of DYRK1A and CLK kinases.[1][2][3] While this compound has been characterized with favorable solubility for oral bioavailability, specific experimental conditions may require optimization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: this compound is soluble in DMSO (up to 10 mM) and ethanol.[5] A comprehensive study by Lindberg et al. (2023) determined its equilibrium solubility in a variety of media, as summarized in the table below.[1]

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What could be the cause?

A2: Precipitation in aqueous media can occur if the final concentration of the organic solvent used for the stock solution (e.g., DMSO) is too high, or if the concentration of this compound exceeds its solubility limit in the final medium. It is crucial to maintain a low final solvent concentration and to not exceed the aqueous solubility limits.

Q3: Are there any known stability issues with this compound in solution?

A3: this compound demonstrates excellent stability over extended periods.[1] However, it is always good practice to protect solutions from light and moisture and to store them at -20°C for long-term use.[5] For working solutions, fresh preparation is recommended.

Q4: Can I use sonication or heating to dissolve this compound?

A4: While gentle warming and sonication can aid in dissolving many compounds, caution should be exercised. This compound has a melting point of approximately 206°C.[1][4] Aggressive heating is not recommended. Gentle warming to 37°C should be acceptable. Sonication can be a useful technique to break down smaller particles and increase the surface area for dissolution.[6][7]

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound and provides step-by-step solutions.

Issue 1: Difficulty Dissolving this compound Powder
  • Observation: The pale yellow to off-white powder is not fully dissolving in the chosen solvent.[5]

  • Possible Causes:

    • Incorrect solvent selection.

    • Insufficient solvent volume.

    • Low temperature.

  • Solutions:

    • Verify Solvent: Ensure you are using a recommended solvent such as DMSO or ethanol.[5]

    • Increase Solvent Volume: Try increasing the volume of the solvent to prepare a more dilute stock solution.

    • Gentle Warming: Warm the solution gently to 37°C.

    • Sonication: Use a sonicator bath for short intervals to aid dissolution.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer or Media
  • Observation: A clear stock solution of this compound in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous solution.

  • Possible Causes:

    • The final concentration of this compound exceeds its aqueous solubility.

    • The percentage of the organic co-solvent in the final aqueous solution is too low to maintain solubility.

  • Solutions:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Optimize Co-solvent Concentration: While keeping the final organic solvent concentration low to avoid cellular toxicity (typically ≤0.5% DMSO), ensure it is sufficient to maintain solubility. It may be necessary to test a range of final co-solvent concentrations.

    • Use of Surfactants or Solubilizing Agents: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium to increase solubility.[6][8]

    • pH Adjustment: The solubility of compounds can be pH-dependent. Evaluate the pH of your final solution and consider adjusting it if this compound's solubility is sensitive to pH in your experimental range.[6]

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of this compound in various media at room temperature (RT) and 37°C, as reported by Lindberg et al. (2023).[1]

MediumTemperatureSolubility (µg/mL)Solubility (µM)
Process Solvents
AcetonitrileRT1,2003,347
AcetoneRT2,4006,694
DichloromethaneRT1,3003,626
Dimethyl Sulfoxide (DMSO)RT> 3,585 (10 mM)> 10,000
EthanolRT3,0008,368
Ethyl AcetateRT300837
MethanolRT2,1005,858
TetrahydrofuranRT3,0008,368
Aqueous Buffers
pH 1.2 (HCl)37°C1,5004,184
pH 4.5 (Acetate)37°C1,1003,068
pH 6.8 (Phosphate)37°C4001,116
pH 7.4 (Phosphate)37°C300837
pH 10 (Borate)37°C200558
Simulated Fluids
Fasted State Simulated Gastric Fluid (FaSSGF)37°C1,3003,626
Fasted State Simulated Intestinal Fluid (FaSSIF)37°C300837
Fed State Simulated Intestinal Fluid (FeSSIF)37°C1,0002,789

Data extracted from Lindberg et al., J. Med. Chem. 2023, 66, 22, 15648–15669.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder (pale yellow to off-white) in a sterile microcentrifuge tube.[5]

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock solution.[5]

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]

Protocol 2: Preparation of Working Solutions in Aqueous Media
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Optional): If a very dilute working solution is required, perform a serial dilution of the stock solution in DMSO.

  • Final Dilution: Add the required volume of the this compound stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing or gently mixing. It is crucial to add the stock solution to the aqueous medium and not the other way around to minimize precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider preparing a more dilute working solution or using one of the troubleshooting methods described above.

Visualizations

This compound Signaling Pathway Inhibition

This compound is a potent inhibitor of DYRK1A and also targets CLK1.[1][5] These kinases are involved in various cellular processes, including the regulation of transcription and alternative splicing.[9][10]

Leucettinib21_Signaling cluster_inhibition This compound Action cluster_kinases Target Kinases cluster_downstream Downstream Effects Leucettinib21 This compound DYRK1A DYRK1A Leucettinib21->DYRK1A CLK1 CLK1 Leucettinib21->CLK1 Transcription_Regulation Transcription Regulation DYRK1A->Transcription_Regulation Cell_Proliferation Cell Proliferation DYRK1A->Cell_Proliferation Neuronal_Development Neuronal Development DYRK1A->Neuronal_Development Alternative_Splicing Alternative Splicing CLK1->Alternative_Splicing

Caption: Inhibition of DYRK1A and CLK1 by this compound, affecting downstream cellular processes.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address solubility challenges.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Solvent Is the correct solvent being used? (e.g., DMSO, Ethanol) Start->Check_Solvent Use_Correct_Solvent Use recommended solvent Check_Solvent->Use_Correct_Solvent No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_Correct_Solvent->Check_Concentration Reduce_Concentration Reduce concentration Check_Concentration->Reduce_Concentration Yes Apply_Physical_Methods Apply gentle warming (37°C) or sonication Check_Concentration->Apply_Physical_Methods No Reduce_Concentration->Apply_Physical_Methods Precipitation_in_Aqueous Precipitation in Aqueous Solution? Apply_Physical_Methods->Precipitation_in_Aqueous Optimize_Cosolvent Optimize co-solvent % (e.g., DMSO <= 0.5%) Precipitation_in_Aqueous->Optimize_Cosolvent Yes End_Success Success: Soluble Precipitation_in_Aqueous->End_Success No Add_Solubilizer Consider adding a biocompatible solubilizer (e.g., Tween-80) Optimize_Cosolvent->Add_Solubilizer Add_Solubilizer->End_Success End_Fail Still Issues: Consult further literature or technical support Add_Solubilizer->End_Fail

Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.

References

minimizing Leucettinib-21 off-target kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Leucettinib-21, a potent inhibitor of DYRK1A kinase. The following resources offer guidance on minimizing its off-target kinase activity to ensure data accuracy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This kinase is a key therapeutic target in conditions such as Down syndrome and Alzheimer's disease due to its role in cognitive processes.[1][3]

Q2: What are the known primary off-target kinases for this compound?

A2: this compound exhibits inhibitory activity against other kinases, most notably members of the Cdc2-like kinase (CLK) family, including CLK1, CLK2, and CLK4, as well as DYRK1B.[4][5] While its affinity for DYRK1A is highest, its potent inhibition of these CLK and DYRK family members should be considered when designing experiments and interpreting results.[4][5]

Q3: How can I minimize off-target effects in my cell-based assays?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired inhibition of DYRK1A activity.[6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Additionally, using appropriate controls, such as the kinase-inactive isomer iso-Leucettinib-21, is highly recommended to differentiate on-target from off-target effects.[5][7]

Q4: Is there a negative control compound available for this compound?

A4: Yes, iso-Leucettinib-21 is a structurally similar but kinase-inactive isomer of this compound.[5][7] It serves as an excellent negative control in biological experiments to help confirm that the observed cellular phenotype is a direct result of the inhibition of the target kinase and not due to the chemical scaffold itself.[7]

Q5: How does the potency of this compound in biochemical assays compare to its activity in cellular assays?

A5: Discrepancies between biochemical IC50 values and cellular potency are common.[8] This can be due to factors such as high intracellular ATP concentrations, which can compete with ATP-competitive inhibitors like this compound, and the presence of cellular efflux pumps that may reduce the intracellular concentration of the compound.[8] It is important to determine the effective concentration of this compound empirically in your specific cellular model.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cellular phenotype does not align with known DYRK1A function.This may be an off-target effect, likely due to the inhibition of CLK family kinases which are involved in processes like alternative splicing.[5]1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a known DYRK1A substrate (e.g., p-Tau at Thr212 or p-Cyclin D1 at Thr286) to confirm DYRK1A inhibition at the concentrations used.[2][9] 2. Use Negative Control: Repeat the experiment with the inactive isomer, iso-Leucettinib-21, at the same concentration. If the phenotype persists with the inactive control, it is likely an off-target or non-specific effect.[7] 3. Perform Rescue Experiment: If possible, overexpress a drug-resistant mutant of DYRK1A. If the phenotype is reversed, the effect is on-target.[8]
Inconsistent results between experimental replicates.This could be due to issues with compound stability, solubility, or inconsistencies in cell culture conditions.1. Ensure Proper Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Check Solubility: Visually inspect your media after adding this compound to ensure it has fully dissolved and not precipitated. 3. Standardize Cell Culture: Ensure consistent cell density, passage number, and serum concentrations between experiments.
No observable effect at expected active concentrations.The target kinase (DYRK1A) may have low expression or activity in your chosen cell line, or the compound may be subject to rapid metabolism or efflux.1. Verify Target Expression: Confirm the expression of DYRK1A in your cell model using Western blotting or qPCR.[8] 2. Assess Target Activity: Check the basal phosphorylation status of a known DYRK1A substrate. 3. Consider Efflux Pump Inhibition: If efflux is suspected, you can co-incubate with a known efflux pump inhibitor to see if the potency of this compound increases.[8]

Kinase Selectivity Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and key off-target kinases. This data is crucial for understanding the compound's selectivity and for choosing appropriate experimental concentrations.

Kinase TargetIC50 (nM)Kinase FamilyNotes
DYRK1A 2.4 DYRKPrimary Target
DYRK1B6.7DYRKHigh-affinity off-target
CLK112CLKHigh-affinity off-target
CLK233CLKHigh-affinity off-target
CLK45CLKHigh-affinity off-target
DYRK2>200DYRKWeaker inhibition
DYRK3>200DYRKWeaker inhibition
DYRK4>200DYRKWeaker inhibition
CLK3232CLKWeaker inhibition
GSK-3β2000CMGCLow-affinity off-target
iso-Leucettinib-21>10,000-Inactive Control

Data compiled from references[4][5]. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay

Objective: To determine the IC50 values of this compound against a panel of kinases to assess its selectivity.

Methodology: A common method is a radiometric kinase assay.[5][10]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the kinase, substrate, and [γ-³²P]ATP mixture in kinase assay buffer.

  • Assay Plate Setup (384-well format):

    • Add the recombinant kinase, its specific substrate, and MgCl₂ to each well.

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), allowing for the phosphorylation of the substrate.

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that this compound inhibits DYRK1A in a cellular context by assessing the phosphorylation status of a known downstream substrate.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., SH-SY5Y or HT-22) at an appropriate density and allow them to adhere overnight.[4]

    • Treat the cells with a range of this compound concentrations (and iso-Leucettinib-21 as a negative control) for a specified duration (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against a phosphorylated DYRK1A substrate (e.g., anti-phospho-Tau (Thr212) or anti-phospho-Cyclin D1 (Thr286)).

    • Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phospho-signal with this compound treatment (but not with iso-Leucettinib-21) indicates on-target engagement.

Visualizations

DYRK1A_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway DYRK1A Signaling Leucettinib_21 This compound Off_Target Off-Target Kinases (CLK1, CLK2, CLK4) Leucettinib_21->Off_Target Inhibits (Potential side effects) DYRK1A DYRK1A Leucettinib_21->DYRK1A Inhibits Phosphorylation Phosphorylation DYRK1A->Phosphorylation Substrates Substrates (e.g., Tau, Cyclin D1) Substrates->Phosphorylation Cellular_Response Altered Cellular Response (e.g., Neuronal function, Cell Cycle) Phosphorylation->Cellular_Response

Caption: On-target vs. Off-target activity of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Execution & Validation cluster_analysis Data Interpretation Concentration 1. Determine Lowest Effective Concentration (Dose-Response) Controls 2. Select Controls (Vehicle, iso-Leucettinib-21) Concentration->Controls Cell_Assay 3. Perform Cellular Assay (Phenotypic Measurement) Controls->Cell_Assay Target_Engagement 4. Confirm Target Engagement (e.g., Western Blot for p-Substrate) Cell_Assay->Target_Engagement Validate On-Target Effect Interpretation 5. Interpret Data (Correlate phenotype with target engagement) Cell_Assay->Interpretation Target_Engagement->Interpretation

Caption: Workflow for minimizing and validating off-target effects.

References

Leucettinib-21 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucettinib-21.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for achieving maximal inhibition of DYRK1A with this compound in a cell-based assay?

The optimal incubation time for achieving maximal inhibition of DYRK1A with this compound is dependent on the specific cell type, experimental conditions, and the downstream readout being measured. There is no single universal incubation time. However, based on published studies, a time-course experiment is recommended to determine the optimal duration for your specific system.

For initial experiments, researchers can consider a range of incubation times. For instance, inhibition of the phosphorylation of known DYRK1A substrates like Thr286-cyclin D1 and Thr212-Tau has been observed in SH-SY5Y cells.[1] While a specific time for maximal inhibition at a single point isn't defined, functional outcomes of inhibition, such as decreased cell growth, have been measured after 72 hours in leukemia cell lines.[2] For direct measurement of target engagement in live cells, shorter incubation times of 15 minutes to 4 hours have been utilized in bioluminescent binding assays.[3]

Q2: How does the incubation time for in vitro kinase assays with this compound differ from cell-based assays?

In vitro kinase assays typically require shorter incubation times compared to cell-based assays. This is because the inhibitor has direct access to the purified or recombinant enzyme in a simplified system. The goal is to measure the direct inhibition of catalytic activity. While specific protocols for this compound are not detailed in the provided results, typical kinase assays often involve incubation times ranging from 15 to 60 minutes. It is always recommended to follow the specific protocol of the kinase assay kit being used or to optimize the incubation time as part of the assay development.

Q3: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4][5][6][7] It functions by competing with ATP for binding to the active site of the DYRK1A kinase, thereby preventing the phosphorylation of its downstream substrates.[4] This inhibition helps to restore normal phosphorylation levels of proteins involved in cognitive processes, which are often dysregulated in conditions like Down syndrome and Alzheimer's disease.[4][8]

Q4: What are the known downstream targets of the DYRK1A signaling pathway affected by this compound?

This compound, by inhibiting DYRK1A, modulates the phosphorylation state of several downstream substrates. Key targets include:

  • Cyclin D1: Inhibition of DYRK1A by this compound prevents the phosphorylation of Cyclin D1 at Threonine 286, which in turn protects it from proteolytic degradation.[1]

  • Tau: this compound has been shown to inhibit the phosphorylation of Tau at Threonine 212 in cellular models.[1][5][6][7]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in our cell-based assays.

  • Possible Cause 1: Sub-optimal incubation time.

    • Solution: The inhibitory effect of this compound can be time-dependent. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24, 48, and 72 hours) to identify the incubation time that yields the most stable and maximal inhibition for your specific cell line and endpoint.

  • Possible Cause 2: Cell density and confluency.

    • Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Over-confluent or sparsely seeded cultures can lead to variability in drug response.

  • Possible Cause 3: Inaccurate assessment of cell viability or endpoint.

    • Solution: Use a validated method for assessing the experimental endpoint. For cytotoxicity assays, ensure the chosen method (e.g., AlamarBlue, MTT) is linear within the range of cell numbers used. For phosphorylation readouts, ensure antibody specificity and optimize western blot or ELISA conditions.

Problem: this compound does not appear to inhibit the phosphorylation of my target of interest.

  • Possible Cause 1: The target is not a direct or indirect substrate of DYRK1A in your cell system.

    • Solution: Confirm from the literature if your protein of interest is a validated downstream target of DYRK1A. Use a positive control, such as monitoring the phosphorylation of a known DYRK1A substrate like Cyclin D1 (Thr286) or Tau (Thr212), to validate that this compound is active in your experimental setup.[1]

  • Possible Cause 2: Insufficient incubation time or inhibitor concentration.

    • Solution: Increase the incubation time and/or the concentration of this compound. A dose-response and time-course experiment will help determine the optimal conditions to observe an effect on your target.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
DYRK1A2.4
DYRK1B6.7
CLK112
CLK233
CLK45

Data sourced from Probechem Biochemicals.[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIncubation TimeIC50 (nM)
HT-22 (mouse hippocampal)Endogenous DYRK1A Catalytic ActivityInhibitionNot Specified36
DS-ALL Human Cell LinesCell Viability (alamarBlue)Decreased Growth72 hoursVaries
WT-KRASG12D & Tc1-KRASG12DCytotoxicity (Annexin V)Apoptosis48 hoursVaries
SH-SY5YSubstrate PhosphorylationInhibitionNot Specified-

Data compiled from multiple sources.[1][2]

Experimental Protocols

General Protocol for Assessing DYRK1A Inhibition in Cell Culture

  • Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add this compound or vehicle control to the cell culture medium.

  • Incubation: Incubate the cells for the desired period (e.g., as determined by a time-course experiment).

  • Endpoint Analysis: Harvest the cells and proceed with the desired downstream analysis, such as:

    • Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting using antibodies against phosphorylated and total forms of the target protein (e.g., p-Cyclin D1, Cyclin D1).

    • Cell Viability Assay: Add the viability reagent (e.g., AlamarBlue, MTT) and measure the signal according to the manufacturer's instructions.

    • Kinase Activity Assay: Lyse the cells and perform an in vitro kinase assay using a DYRK1A-specific substrate.

Visualizations

DYRK1A_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_kinase Kinase Activity cluster_substrates Downstream Substrates cluster_effects Cellular Effects Leucettinib21 This compound DYRK1A DYRK1A Leucettinib21->DYRK1A Inhibits CyclinD1 Cyclin D1 (Thr286) DYRK1A->CyclinD1 Phosphorylates Tau Tau (Thr212) DYRK1A->Tau Phosphorylates ATP ATP ATP->DYRK1A Binds Degradation Proteolytic Degradation CyclinD1->Degradation NeurofibrillaryTangles Neurofibrillary Tangles Tau->NeurofibrillaryTangles

Caption: this compound inhibits DYRK1A, affecting downstream pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Seed Cells C Add Compound to Cells A->C B Prepare this compound Dilutions B->C D Incubate for Defined Time C->D E Harvest Cells / Lyse D->E F Perform Assay (e.g., Western Blot, Viability) E->F G Data Analysis F->G

Caption: General workflow for cell-based assays with this compound.

References

Interpreting Unexpected Results with Leucettinib-21: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Leucettinib-21.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent pharmacological inhibitor of DYRK1A (dual-specificity, tyrosine phosphorylation-regulated kinase 1A).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the orthosteric ATP-binding pocket of the kinase.[1] Its primary therapeutic goal is to normalize the activity of DYRK1A, which is overexpressed in conditions like Down syndrome and hyperactive in Alzheimer's disease.[4][5][6]

Q2: What are the known primary off-targets of this compound?

A2: While highly selective for DYRK1A, this compound also shows inhibitory activity against other kinases, particularly those in the CLK (Cdc2-like kinase) family, such as CLK1, CLK2, and CLK4.[1][7] It also has some minor activity against GSK-3β at higher concentrations.[1] These off-target effects are important considerations when interpreting experimental results.

Q3: What is iso-Leucettinib-21 and when should I use it?

A3: Iso-Leucettinib-21 is a constitutional isomer of this compound that is essentially inactive as a kinase inhibitor (IC50 > 10 µM for DYRK1A).[1][8] It serves as an ideal negative control in experiments.[1][9] If you observe a biological effect with this compound, treating a parallel sample with the same concentration of iso-Leucettinib-21 should not produce the same effect. This helps to confirm that the observed effect is due to the inhibition of the target kinase(s) and not due to non-specific effects of the chemical scaffold.

Q4: How can I be sure my observed cellular phenotype is due to DYRK1A inhibition?

A4: To confirm that your results are due to DYRK1A inhibition, consider the following experimental controls:

  • Use the inactive control: Compare the effects of this compound with its inactive isomer, iso-Leucettinib-21.[1]

  • Rescue experiments: If possible, overexpress a this compound-resistant mutant of DYRK1A in your cells and see if it reverses the observed phenotype.

  • Orthogonal approaches: Use other, structurally distinct DYRK1A inhibitors to see if they replicate the phenotype.

  • Direct target engagement: Measure the phosphorylation of known DYRK1A substrates, such as Tau at Thr212 or Cyclin D1 at Thr286, to confirm target inhibition in your cellular model.[1][2]

Troubleshooting Guide for Unexpected Results

Unexpected Result Possible Cause Recommended Action
No effect observed at expected concentrations. 1. Compound instability: this compound may have degraded. 2. Cell permeability issues: The compound may not be efficiently entering your specific cell type. 3. Incorrect dosage: The concentration used may be too low for your experimental system. 4. Inactive compound: You may be inadvertently using the inactive isomer, iso-Leucettinib-21.1. Ensure proper storage of the compound (dry, dark, at 0-4°C for short term, -20°C for long term).[10] Prepare fresh stock solutions. 2. Verify cellular uptake, if possible. Increase incubation time or concentration. 3. Perform a dose-response curve to determine the optimal concentration for your assay. 4. Double-check the identity and purity of your compound.
Observed phenotype is inconsistent with known DYRK1A functions. 1. Off-target effects: The phenotype might be caused by inhibition of CLK kinases or other off-targets.[1][3][7] 2. Cell-type specific effects: The role of DYRK1A may be different or less critical in your specific cellular context. 3. Experimental artifact: The observed effect may not be related to the compound's activity.1. Review the literature for the functions of CLK kinases in your system. Consider if the observed phenotype aligns with CLK inhibition. 2. Investigate the expression and role of DYRK1A in your cell line. 3. Use the inactive control, iso-Leucettinib-21, to rule out non-specific effects.[1]
Toxicity or unexpected cell death observed. 1. High concentration: The concentration used may be too high, leading to off-target toxicity. 2. Essential kinase inhibition: Inhibition of DYRK1A or a key off-target may be lethal to your specific cell type over time.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. 2. Reduce the treatment duration or concentration.
Results vary between experimental replicates. 1. Compound precipitation: this compound may have limited solubility in your media. 2. Inconsistent cell conditions: Variations in cell density, passage number, or serum concentration can affect results. 3. Inconsistent compound preparation: Errors in serial dilutions or stock solution preparation.1. Check the solubility of this compound in your specific experimental buffer or media. Ensure it is fully dissolved before adding to cells. 2. Standardize all cell culture parameters. 3. Prepare fresh dilutions for each experiment from a validated stock solution.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

This table summarizes the in vitro inhibitory activity of this compound against its primary target and key off-targets.

KinaseIC50 (nM)Assay Type
DYRK1A 2.4Radiometric
DYRK1B~7.2Radiometric
CLK112Radiometric
CLK233Radiometric
CLK45Radiometric
GSK-3β2000Radiometric
iso-Leucettinib-21 (on all kinases)>10,000Radiometric

Data sourced from the Journal of Medicinal Chemistry.[1]

Experimental Protocols

Protocol 1: Cellular Assay for DYRK1A Inhibition

This protocol describes a general method to assess the inhibition of DYRK1A in a cellular context by measuring the phosphorylation of a known substrate.

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in cell culture media to achieve the desired final concentrations. Also, prepare identical dilutions of the inactive control, iso-Leucettinib-21.

  • Treatment: Treat cells with varying concentrations of this compound, iso-Leucettinib-21, and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for a phosphorylated DYRK1A substrate (e.g., anti-phospho-Tau (Thr212) or anti-phospho-Cyclin D1 (Thr286)).

    • Probe a parallel blot or strip and re-probe the same blot with an antibody for the total protein of the substrate to normalize for protein levels.

    • Use an appropriate secondary antibody and detection reagent to visualize the bands.

  • Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated substrate to the total substrate with increasing concentrations of this compound (but not iso-Leucettinib-21) indicates successful inhibition of DYRK1A activity.

Mandatory Visualizations

Leucettinib_21_Signaling_Pathway cluster_inhibition Inhibitory Action cluster_downstream Downstream Effects of Inhibition This compound This compound DYRK1A DYRK1A This compound->DYRK1A High Potency CLKs CLKs This compound->CLKs Moderate Potency GSK-3b GSK-3b This compound->GSK-3b Low Potency Substrate_P Substrate (e.g., Tau, Cyclin D1) Phosphorylation DYRK1A->Substrate_P CLKs->Substrate_P Cellular_Processes Altered Cellular Processes (e.g., Splicing, Neurogenesis) Substrate_P->Cellular_Processes

Caption: Mechanism of action for this compound, highlighting primary and off-targets.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify Compound Identity & Purity (this compound vs iso-Leucettinib-21) Start->Check_Compound Dose_Response Perform Dose-Response & Viability Assays Check_Compound->Dose_Response Negative_Control Run Parallel Experiment with iso-Leucettinib-21 (Inactive Control) Dose_Response->Negative_Control Target_Engagement Measure Phosphorylation of Known DYRK1A/CLK Substrates Negative_Control->Target_Engagement Interpretation Interpret Results: On-Target vs Off-Target vs Artifact Target_Engagement->Interpretation

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Leucettinib-21 Cell Permeability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the cell permeability of Leucettinib-21. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected cell permeability of this compound?

A1: While specific quantitative data on the cell permeability of this compound from standardized assays like the Caco-2 or PAMPA assay are not publicly available in detail, published research has indicated that this compound possesses "relative brain permeability," though the underlying data remains unpublished.[1] As a small molecule inhibitor, it is designed for oral bioavailability and to cross the blood-brain barrier to exert its effects on its primary target, DYRK1A, in the central nervous system.[2][3]

For research purposes, it is recommended to experimentally determine the permeability characteristics of this compound in the specific cell system being used. The following table provides a general classification of compound permeability based on apparent permeability coefficient (Papp) values typically obtained from a Caco-2 assay, which can serve as a reference for interpreting experimental results.

Table 1: General Classification of Compound Permeability based on Caco-2 Assay Results

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected In Vivo Absorption
High> 10> 90%
Moderate1 - 1050 - 90%
Low< 1< 50%

Q2: What is the primary mechanism of action for this compound that necessitates cell permeability?

A2: this compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4][5][6] DYRK1A is a protein kinase that is overexpressed in Down syndrome and implicated in the pathology of Alzheimer's disease.[2][7] To inhibit DYRK1A, which is located within the cell, this compound must be able to permeate the cell membrane. Its therapeutic rationale relies on its ability to reach and modulate the activity of this intracellular target.[2][8]

Q3: Are there any known transporters that may interact with this compound and affect its permeability?

A3: Specific studies detailing the interaction of this compound with efflux or uptake transporters (e.g., P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)) are not extensively published. When evaluating the permeability of any compound, it is crucial to consider the potential for active transport. A bidirectional Caco-2 assay can help determine if this compound is a substrate for efflux transporters. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux.[9][10]

Troubleshooting Guide for Permeability Assays

This guide addresses common issues that may arise during the assessment of this compound cell permeability using assays such as the Caco-2 permeability assay.

Issue 1: High variability in apparent permeability (Papp) values between experiments.

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting Steps:

    • Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range (typically >200 Ω·cm²) before initiating the transport experiment.[11]

    • Lucifer Yellow Co-administration: Include a paracellular marker like Lucifer Yellow to assess monolayer integrity during the experiment. High leakage of Lucifer Yellow indicates a compromised monolayer.

    • Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days for Caco-2 differentiation) to ensure reproducible monolayer formation.[9]

Issue 2: Low recovery of this compound at the end of the assay.

  • Possible Cause 1: Non-specific binding of the compound to the assay plates or apparatus.

  • Troubleshooting Step: Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding.[10]

  • Possible Cause 2: Low aqueous solubility of this compound.

  • Troubleshooting Step: Ensure the concentration of this compound used in the assay is below its aqueous solubility limit in the assay buffer. The use of a co-solvent like DMSO should be minimized and consistent across all wells.

  • Possible Cause 3: Cellular metabolism of this compound by Caco-2 cells.

  • Troubleshooting Step: Analyze samples from both the donor and receiver compartments using a high-sensitivity method like LC-MS/MS to identify potential metabolites.

Issue 3: Unexpectedly low permeability despite being a small molecule.

  • Possible Cause: Active efflux of this compound by transporters expressed in the cells.

  • Troubleshooting Steps:

    • Perform a Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[10]

    • Use Transporter Inhibitors: Co-incubate this compound with known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.[9]

Experimental Protocols

While a specific, optimized protocol for this compound is not published, the following is a detailed, standard methodology for a Caco-2 permeability assay that can be adapted for its evaluation.

Caco-2 Permeability Assay Protocol

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed cells onto permeable Transwell® inserts (e.g., 12-well or 96-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Prior to the experiment, measure the TEER of each well using a voltmeter. Only use wells that meet the pre-defined integrity criteria (e.g., TEER > 200 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

    • Apical to Basolateral (A-B) Permeability:

      • Add the dosing solution containing this compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Permeability (for efflux assessment):

      • Add the dosing solution to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of permeation of the compound.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

DYRK1A Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DYRK1A kinase. Overactive DYRK1A can lead to the hyperphosphorylation of several downstream targets, contributing to cellular dysfunction. The diagram below illustrates a simplified overview of the DYRK1A signaling pathway and the point of intervention for this compound.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibition Pharmacological Intervention cluster_downstream Downstream Effects DYRK1A_Gene DYRK1A Gene (Chromosome 21) DYRK1A_Protein DYRK1A Protein DYRK1A_Gene->DYRK1A_Protein Transcription & Translation Substrates Downstream Substrates (e.g., Tau, Cyclin D1) DYRK1A_Protein->Substrates Phosphorylation Leucettinib21 This compound Leucettinib21->DYRK1A_Protein Inhibition Phosphorylation Hyperphosphorylation Substrates->Phosphorylation Cellular_Dysfunction Cellular Dysfunction (e.g., Neuronal abnormalities, Altered cell cycle) Phosphorylation->Cellular_Dysfunction

Caption: Simplified DYRK1A signaling pathway and this compound's point of inhibition.

Experimental Workflow for Troubleshooting Permeability Assays

The following diagram outlines a logical workflow for troubleshooting common issues encountered during cell permeability experiments with this compound.

Troubleshooting_Workflow Start Start Permeability Experiment Run_Assay Run Caco-2 Assay with This compound Start->Run_Assay Data_Analysis Analyze Papp Values and Recovery Run_Assay->Data_Analysis Results_OK Results Consistent and Reliable? Data_Analysis->Results_OK End End Results_OK->End Yes Check_Integrity High Variability? Check Monolayer Integrity (TEER, Lucifer Yellow) Results_OK->Check_Integrity No Check_Binding_Solubility Low Recovery? Investigate Non-specific Binding, Solubility, and Metabolism Check_Integrity->Check_Binding_Solubility Check_Efflux Low Permeability? Perform Bidirectional Assay and Use Efflux Inhibitors Check_Binding_Solubility->Check_Efflux Re_Run_Assay Re-run Assay with Optimized Conditions Check_Efflux->Re_Run_Assay Re_Run_Assay->Run_Assay

Caption: Troubleshooting workflow for this compound cell permeability assays.

References

Validation & Comparative

iso-Leucettinib-21: The Inactive Isomer for Robust Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of kinase inhibitor research, the use of appropriate negative controls is paramount to validate that the observed biological effects are a direct result of targeting the intended kinase. iso-Leucettinib-21 has been developed as a kinase-inactive isomer of the potent DYRK1A inhibitor, Leucettinib-21, providing researchers with an ideal negative control for in vitro and in-cell experiments.[1][2][3] This guide provides a comparative analysis of iso-Leucettinib-21 and this compound, supported by experimental data, to demonstrate the utility of iso-Leucettinib-21 as a negative control.

Comparative Analysis of Kinase Inhibition

This compound is a potent inhibitor of several kinases, primarily targeting DYRK1A, DYRK1B, CLK1, CLK2, and CLK4.[1][4] In stark contrast, its isomer, iso-Leucettinib-21, is completely inactive against these kinases, with IC50 values greater than 10 µM.[1][3] This lack of activity makes it an excellent tool to differentiate the specific effects of DYRK1A inhibition from any potential off-target or non-specific effects of the chemical scaffold.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases, as determined by radiometric kinase assays.

KinaseThis compound IC50 (nM)iso-Leucettinib-21 IC50 (nM)
DYRK1A2.4> 10,000
DYRK1B6.7> 10,000
DYRK2> 200> 10,000
DYRK3> 200> 10,000
DYRK4> 1000> 10,000
CLK112> 10,000
CLK233> 10,000
CLK3232> 10,000
CLK45> 10,000
GSK3β2000> 10,000

Data compiled from Reaction Biology radiometric kinase assay and luminescence proximity assays.[1]

DYRK1A Signaling Pathway and Point of Inhibition

This compound exerts its effects by inhibiting the catalytic activity of DYRK1A.[5][6][7] This kinase is known to phosphorylate a variety of substrates, including Tau and Cyclin D1, which are implicated in neurological disorders and cell cycle regulation, respectively.[6][7] The diagram below illustrates the signaling pathway and highlights the inhibitory action of this compound, in contrast to the inactive iso-Leucettinib-21.

DYRK1A_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Activity cluster_downstream Downstream Substrates cluster_output Cellular Outcomes cluster_inhibitors Experimental Compounds Upstream Various cellular signals DYRK1A DYRK1A Upstream->DYRK1A Tau Tau DYRK1A->Tau phosphorylates CyclinD1 Cyclin D1 DYRK1A->CyclinD1 phosphorylates Tau_p Phospho-Tau (Thr212) Tau->Tau_p CyclinD1_p Phospho-Cyclin D1 (Thr286) CyclinD1->CyclinD1_p L21 This compound L21->DYRK1A inhibits isoL21 iso-Leucettinib-21 isoL21->DYRK1A inactive

Caption: DYRK1A signaling pathway and the differential effects of this compound and iso-Leucettinib-21.

Experimental Workflow for Validation

To confirm that the observed cellular effects are due to the inhibition of DYRK1A by this compound, a typical experimental workflow would involve a direct comparison with iso-Leucettinib-21.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Conditions cluster_assays Downstream Assays cluster_results Expected Results Cells Cell Culture (e.g., HT-22, SH-SY5Y) Treatment Treatment Groups Cells->Treatment DMSO Vehicle Control (DMSO) Treatment->DMSO L21 This compound Treatment->L21 isoL21 iso-Leucettinib-21 Treatment->isoL21 KinaseAssay In vitro Kinase Assay DMSO->KinaseAssay WesternBlot Western Blot (p-Tau, p-Cyclin D1) DMSO->WesternBlot ViabilityAssay Cell Viability Assay (e.g., AlamarBlue) DMSO->ViabilityAssay L21->KinaseAssay L21->WesternBlot L21->ViabilityAssay isoL21->KinaseAssay isoL21->WesternBlot isoL21->ViabilityAssay Result_L21 This compound: - Kinase inhibition - Decreased p-Tau/p-Cyclin D1 - Potential cytotoxicity KinaseAssay->Result_L21 Result_isoL21 iso-Leucettinib-21: - No kinase inhibition - No change in p-Tau/p-Cyclin D1 - No cytotoxicity KinaseAssay->Result_isoL21 WesternBlot->Result_L21 WesternBlot->Result_isoL21 ViabilityAssay->Result_L21 ViabilityAssay->Result_isoL21

Caption: A standard experimental workflow for comparing this compound and its inactive control, iso-Leucettinib-21.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols used to characterize and compare this compound and iso-Leucettinib-21.

Radiometric Kinase Assay

This assay quantifies the catalytic activity of a kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

Objective: To determine the IC50 values of this compound and iso-Leucettinib-21 against a panel of kinases.

Methodology:

  • A reaction mixture is prepared containing the kinase, a specific substrate peptide, [γ-³³P]ATP, and a buffer solution with necessary cofactors (e.g., Mg²⁺).

  • The test compounds (this compound or iso-Leucettinib-21) are added to the reaction mixture at various concentrations. A DMSO control is also included.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, typically using phosphocellulose paper or beads.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[1]

Cellular Phosphorylation Assay (Western Blot)

This method is used to detect changes in the phosphorylation state of specific proteins within cells following treatment with the compounds.

Objective: To assess the ability of this compound and iso-Leucettinib-21 to inhibit the phosphorylation of DYRK1A substrates (e.g., Tau at Thr212, Cyclin D1 at Thr286) in a cellular context.[3][8]

Methodology:

  • Cells (e.g., SH-SY5Y or HT-22) are cultured to an appropriate confluency.[8]

  • The cells are treated with various concentrations of this compound, iso-Leucettinib-21, or a vehicle control (DMSO) for a specified period.

  • Following treatment, the cells are lysed to extract total protein.

  • Protein concentration is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Tau Thr212) and for the total amount of the target protein.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

  • The band intensities are quantified, and the level of the phosphorylated protein is normalized to the total protein level.

Cell Viability/Cytotoxicity Assay

This type of assay measures the proportion of viable cells in a population after exposure to a test compound.

Objective: To determine if the observed effects of this compound are due to specific kinase inhibition or general cytotoxicity.

Methodology (using AlamarBlue):

  • Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound, iso-Leucettinib-21, or a vehicle control.

  • After the desired incubation period (e.g., 72 hours), the AlamarBlue reagent (resazurin) is added to each well.[9]

  • The plates are incubated for a further period, during which viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin.

  • The fluorescence or absorbance is measured using a plate reader.

  • The signal is proportional to the number of viable cells, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

References

A Comparative Analysis of Leucettinib-21 and Leucettine L41: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leucettinib-21 and Leucettine L41, two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document synthesizes key experimental data on their performance, outlines detailed methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

This compound and Leucettine L41 are small molecule inhibitors derived from the marine sponge natural product Leucettamine B.[1][2] Both compounds target the DYRK/CLK kinase families, with a particular affinity for DYRK1A, a kinase implicated in the pathologies of Down syndrome and Alzheimer's disease.[1][3] While sharing a common origin and primary target, extensive structure-activity relationship studies have led to the development of this compound as a more potent and selective clinical candidate.[1][4]

Executive Summary of Key Findings

This compound demonstrates significantly enhanced potency and selectivity for DYRK1A compared to Leucettine L41. This is evidenced by its lower IC50 and Kd values, as well as a longer residence time on the target kinase.[1][5] In cellular and preclinical models, this compound has shown efficacy in correcting cognitive deficits associated with Down syndrome.[1][5] Leucettine L41, while less potent, has also demonstrated neuroprotective effects and the ability to modulate pathways related to apoptosis and insulin (B600854) production.[6][7][8]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetThis compound IC50 (nM)Leucettine L41 IC50 (nM)
DYRK1A2.4[1][5]10-60[7]
DYRK1B6.7[5]44[7]
DYRK2200-1000[5]73[7]
DYRK3200-1000[5]320[7]
DYRK4200-1000[5]520[7]
CLK112[5]71[7]
CLK233[5]N/A
CLK45[5]64[7]
GSK-3β2000[1]210-410[7]

N/A: Data not available from the provided search results.

Table 2: Binding Affinity and Residence Time
ParameterThis compoundLeucettine L41
Kd (nM) for DYRK1A 0.272[5]26 times higher than this compound[1]
Kd (nM) for CLK1 0.388[5]22 times higher than this compound[1]
Residence Time (min) on DYRK1A 19.1[1]3.3[1]
Residence Time (min) on CLK1 11.5[1]0.4[1]

Signaling Pathways and Experimental Workflows

DYRK1A_Signaling_Pathway cluster_upstream Upstream Activation cluster_active_kinase Active Kinase cluster_downstream Downstream Substrates & Cellular Effects cluster_inhibition Pharmacological Inhibition Calcium_Influx Calcium Influx Calpains Calpains Calcium_Influx->Calpains FL_DYRK1A Full-Length DYRK1A (FL-DYRK1A) Calpains->FL_DYRK1A Cleavage LMW_DYRK1A Low Molecular Weight DYRK1A (LMW-DYRK1A) (More Active) FL_DYRK1A->LMW_DYRK1A Tau Tau LMW_DYRK1A->Tau Phosphorylation APP Amyloid Precursor Protein (APP) LMW_DYRK1A->APP Phosphorylation Cyclin_D1 Cyclin D1 LMW_DYRK1A->Cyclin_D1 Phosphorylation (Thr286) Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Amyloid_Beta Amyloid-β Production APP->Amyloid_Beta Proteasomal_Degradation Proteasomal Degradation Cyclin_D1->Proteasomal_Degradation Cognitive_Deficits Cognitive Deficits Hyperphosphorylated_Tau->Cognitive_Deficits Amyloid_Beta->Cognitive_Deficits Leucettinib_21 This compound Leucettinib_21->LMW_DYRK1A Leucettine_L41 Leucettine L41 Leucettine_L41->LMW_DYRK1A

Caption: DYRK1A Signaling Pathway and Points of Inhibition.

Kinase_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Activity cluster_invivo Preclinical Efficacy Start Compound Synthesis (this compound & Leucettine L41) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cellular_Assays Cellular Assays In_Vitro_Assays->Cellular_Assays Kinase_Inhibition_Assay Kinase Inhibition Assay (Radiometric / TR-FRET) In_Vitro_Assays->Kinase_Inhibition_Assay Binding_Affinity_Assay Binding Affinity Assay (Kd, Residence Time) In_Vitro_Assays->Binding_Affinity_Assay Selectivity_Panel Kinome Selectivity Panel In_Vitro_Assays->Selectivity_Panel In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies Substrate_Phosphorylation Substrate Phosphorylation (Western Blot for p-Tau, p-Cyclin D1) Cellular_Assays->Substrate_Phosphorylation Cell_Viability_Apoptosis Cell Viability & Apoptosis Assays Cellular_Assays->Cell_Viability_Apoptosis Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis Animal_Model Animal Model (e.g., Ts65Dn mice) In_Vivo_Studies->Animal_Model Cognitive_Testing Cognitive & Behavioral Testing (e.g., Morris Water Maze) In_Vivo_Studies->Cognitive_Testing Pharmacokinetics Pharmacokinetics (PK) & Brain Penetration In_Vivo_Studies->Pharmacokinetics Conclusion Comparative Efficacy & Selectivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Kinase Inhibitor Comparison.

Experimental Protocols

Radiometric Kinase Assay for DYRK1A Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DYRK1A kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (this compound, Leucettine L41) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a microplate, add the test compound dilutions or DMSO (vehicle control).

  • Add the DYRK1A enzyme and DYRKtide substrate to each well and briefly pre-incubate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® Eu Kinase Binding Assay

Objective: To measure the binding affinity (Kd) of the test compounds to DYRK1A.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding pocket of the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged recombinant human DYRK1A

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds (this compound, Leucettine L41) in DMSO

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Add the test compound dilutions or DMSO to the wells of the 384-well plate.

  • Prepare a mixture of DYRK1A kinase and Eu-anti-GST antibody in kinase buffer and add to each well.

  • Add the Kinase Tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the compound concentration to determine the IC50, which can be used to calculate the Kd.

Western Blotting for Phosphorylated Substrates in Cellular Models

Objective: To assess the in-cell inhibition of DYRK1A by measuring the phosphorylation status of its downstream substrates, such as Tau and Cyclin D1.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

Materials:

  • Cell line (e.g., SH-SY5Y or HT-22)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Test compounds (this compound, Leucettine L41)

  • Primary antibodies: anti-phospho-Tau (e.g., at Thr212), anti-total-Tau, anti-phospho-Cyclin D1 (Thr286), anti-total-Cyclin D1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound, Leucettine L41, or DMSO for a specified time.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total protein and the loading control.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Cognitive Assessment in Ts65Dn Mouse Model

Objective: To evaluate the efficacy of the compounds in reversing cognitive deficits in a mouse model of Down syndrome.

Principle: The Ts65Dn mouse model exhibits learning and memory impairments. Cognitive function is assessed using behavioral tests like the Morris water maze or novel object recognition before and after treatment with the test compounds.

Materials:

  • Ts65Dn mice and wild-type littermate controls

  • Test compounds (this compound, Leucettine L41) formulated for oral gavage

  • Behavioral testing apparatus (e.g., Morris water maze, open field for novel object recognition)

  • Video tracking software

Procedure:

  • Acclimate the mice to the housing and handling conditions.

  • Randomly assign mice to treatment groups (vehicle, this compound, Leucettine L41).

  • Administer the compounds or vehicle daily via oral gavage for a specified duration (e.g., 10 days).[5]

  • Morris Water Maze:

    • Acquisition Phase: Train the mice to find a hidden platform in a pool of opaque water over several days. Record the escape latency and path length.

    • Probe Trial: Remove the platform and allow the mice to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.

  • Novel Object Recognition:

    • Habituation: Allow mice to explore an open field.

    • Familiarization Phase: Place two identical objects in the open field and allow the mice to explore.

    • Test Phase: Replace one of the familiar objects with a novel object and measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

  • Analyze the behavioral data to compare the performance of treated and untreated Ts65Dn mice with wild-type controls.

References

A Comparative Analysis of Leucettinib-21 and Harmine as DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Leucettinib-21 and harmine (B1663883). DYRK1A is a critical therapeutic target in neurodegenerative diseases such as Alzheimer's and in developmental disorders like Down syndrome.[1][2] This document summarizes their inhibitory potency, selectivity, and the experimental methodologies used for their characterization to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro potency of this compound and harmine against DYRK1A and a selection of other kinases. This data highlights the comparative efficacy and selectivity of these two compounds.

Target Kinase This compound IC50 (nM) Harmine IC50 (nM)
DYRK1A 2.3 - 2.4 [3][4]33 - 80 [5][6][7]
DYRK1B6.7[8]166[9]
DYRK2>200[8]900[6][7]
DYRK3>200[8]800[6][7]
CLK112[8]-
CLK233[8]-
CLK45[8]-
GSK-3β2000[10]-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from multiple sources and experimental conditions may vary.

Inhibitor Profiles

This compound is a synthetic small molecule derived from the marine sponge natural product Leucettamine B.[1][11] It is a highly potent inhibitor of DYRK1A with an IC50 in the low nanomolar range.[3][4] this compound also shows inhibitory activity against other DYRK family members and Cdc2-like kinases (CLKs).[8] It has been extensively characterized and is currently undergoing Phase 1 clinical trials as a potential therapeutic for cognitive disorders associated with Down syndrome and Alzheimer's disease.[1][12]

Harmine is a naturally occurring β-carboline alkaloid.[13] It is a well-established, ATP-competitive inhibitor of DYRK1A.[13] While potent, its selectivity is broader than this compound, with known off-target effects including inhibition of monoamine oxidase A (MAO-A) and interactions with serotonin (B10506) receptors.[14] Harmine has been widely used as a tool compound in preclinical studies investigating the role of DYRK1A in various biological processes.[15]

Experimental Methodologies

The characterization of DYRK1A inhibitors like this compound and harmine involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A common method to determine the IC50 of an inhibitor is a radiometric or fluorescence-based kinase assay.

Generalized Protocol:

  • Reaction Setup: Recombinant human DYRK1A enzyme is incubated with a specific peptide substrate and ATP in a buffered solution.

  • Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound or harmine) is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P for radiometric assays) and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Phosphorylation:

    • Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose paper and washing away the excess ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.

    • Fluorescence-Based Assay (e.g., TR-FRET): In this format, the binding of a phosphorylation-specific antibody to the substrate is detected by fluorescence resonance energy transfer. The signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay for DYRK1A Activity

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Generalized Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293, SH-SY5Y) is cultured and then treated with various concentrations of the inhibitor for a defined period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Western Blot Analysis: The protein lysate is separated by SDS-PAGE, transferred to a membrane, and probed with antibodies.

  • Detection: The levels of phosphorylation of a known intracellular DYRK1A substrate, such as Tau at Threonine 212 or Cyclin D1 at Threonine 286, are measured using phospho-specific antibodies.[8][11] A decrease in the phosphorylation of these substrates indicates inhibition of DYRK1A activity. Total protein levels of the substrate and a housekeeping protein (e.g., GAPDH) are also measured to ensure equal loading.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate and loading control. The results are then plotted to show the dose-dependent inhibition of DYRK1A activity in the cells.

Visualizing Pathways and Workflows

DYRK1A Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving DYRK1A. Overactivity of DYRK1A, as seen in Down syndrome and Alzheimer's disease, leads to hyperphosphorylation of downstream substrates like Tau and transcription factors (e.g., NFAT), contributing to neuronal dysfunction. Inhibitors like this compound and harmine block this phosphorylation event.

DYRK1A_Pathway cluster_0 Cellular Environment cluster_1 Pharmacological Intervention DYRK1A DYRK1A Substrate Substrate (e.g., Tau, NFAT) DYRK1A->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Hyperphosphorylated) Dysfunction Neuronal Dysfunction pSubstrate->Dysfunction Inhibitor This compound or Harmine Inhibitor->DYRK1A Inhibition

Caption: Simplified DYRK1A signaling pathway and point of intervention for inhibitors.

Experimental Workflow for Inhibitor Characterization

The diagram below outlines the general workflow for characterizing a novel DYRK1A inhibitor, from initial in vitro screening to cellular validation.

Caption: General workflow for the characterization of DYRK1A inhibitors.

References

Validating Leucettinib-21 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Leucettinib-21, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols for key validation assays, and visualizations to clarify complex biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a pharmacological inhibitor of DYRK1A, a serine/threonine kinase implicated in neurodegenerative diseases such as Down syndrome and Alzheimer's disease.[1][2][3][4] Validating that a compound like this compound reaches and interacts with its intended target within a cellular context is a critical step in drug discovery. This guide outlines and compares several widely accepted methods for confirming this target engagement. As a crucial negative control, iso-Leucettinib-21, a kinase-inactive isomer of this compound, is included in these comparisons to ensure that the observed effects are due to specific inhibition of DYRK1A.[5][6]

Comparative Analysis of DYRK1A Inhibitors

To objectively assess the performance of this compound, we compare its in vitro potency against its primary target, DYRK1A, and other kinases with that of other known DYRK1A inhibitors.

CompoundDYRK1A IC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Reference
This compound 2.4DYRK1B, CLK1, CLK2, CLK46.7, 12, 33, 5[5]
iso-Leucettinib-21 >10,000N/AN/A[5]
Harmine 80DYRK2, DYRK3900, 800[1]
EHT 1610 0.36DYRK1B0.59[2][4][7][8]
LDN-192960 100Haspin, DYRK2, CLK110, 48, 210[9][10][11]

Experimental Protocols for Target Validation

Here, we provide detailed protocols for three key experiments to validate the cellular target engagement of this compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13][14][15]

Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y neuroblastoma cells to 80-90% confluency.

    • Treat cells with 1 µM this compound, 1 µM iso-Leucettinib-21 (negative control), or DMSO (vehicle control) for 4 hours.[5]

  • Heat Shock:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.[5]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Normalize protein concentrations across all samples.

    • Analyze the amount of soluble DYRK1A by Western blotting using a specific anti-DYRK1A antibody.

  • Data Analysis:

    • Quantify the band intensities for DYRK1A at each temperature.

    • Plot the percentage of soluble DYRK1A relative to the unheated control against the temperature to generate a melt curve. A rightward shift in the curve for this compound-treated cells compared to controls indicates target engagement.[5]

Western Blot for Downstream Substrate Phosphorylation

This assay assesses the functional consequence of DYRK1A inhibition by measuring the phosphorylation status of its known downstream substrates, such as Tau at Threonine 212 (p-Tau Thr212) and Cyclin D1 at Threonine 286 (p-Cyclin D1 Thr286).[16][17][18]

Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells and treat with a dose-range of this compound or iso-Leucettinib-21 (e.g., 0.1 to 10 µM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[19]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Tau (Thr212), total Tau, p-Cyclin D1 (Thr286), total Cyclin D1, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[19]

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of Tau and Cyclin D1 in this compound-treated cells indicates target engagement and functional inhibition.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[3][20][21][22][23]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-DYRK1A fusion protein.[3][22]

    • Seed the transfected cells into a 384-well plate.[3]

  • Assay Execution:

    • Pre-treat the cells with the NanoBRET™ Tracer K-10.[3]

    • Add a serial dilution of this compound, iso-Leucettinib-21, or a reference compound.

    • Incubate for 1 hour at 37°C.[3]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal using a luminometer capable of detecting both NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).[3][20]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 DYRK1A Signaling Pathway DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates pTau p-Tau (Thr212) Tau->pTau NeurofibrillaryTangles Neurofibrillary Tangles pTau->NeurofibrillaryTangles pCyclinD1 p-Cyclin D1 (Thr286) CyclinD1->pCyclinD1 CellCycleProgression Cell Cycle Progression pCyclinD1->CellCycleProgression Leucettinib21 This compound Leucettinib21->DYRK1A Inhibits

Caption: DYRK1A signaling and this compound inhibition.

cluster_1 CETSA Experimental Workflow Start Cell Culture & Treatment HeatShock Heat Shock (Temperature Gradient) Start->HeatShock Lysis Cell Lysis HeatShock->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WesternBlot Western Blot for DYRK1A Supernatant->WesternBlot Analysis Data Analysis (Melt Curve) WesternBlot->Analysis cluster_2 NanoBRET Target Engagement Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound NanoLuc_DYRK1A NanoLuc-DYRK1A Fusion Tracer Fluorescent Tracer Leucettinib21 This compound BRET_Signal BRET Signal No_BRET No BRET Signal NanoLuc_DYRK1A_1 NanoLuc-DYRK1A Tracer_1 Tracer NanoLuc_DYRK1A_1->Tracer_1 Binds Tracer_1->BRET_Signal Generates NanoLuc_DYRK1A_2 NanoLuc-DYRK1A NanoLuc_DYRK1A_2->No_BRET No Tracer Binding Leucettinib21_2 This compound Leucettinib21_2->NanoLuc_DYRK1A_2 Binds Tracer_2 Tracer

References

Unveiling the Kinase Selectivity Profile of Leucettinib-21: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Leucettinib-21's cross-reactivity with other kinases, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

This compound, a synthetic derivative of a marine sponge alkaloid, has emerged as a potent multi-kinase inhibitor with therapeutic potential in various diseases, including cancer and neurodegenerative disorders. Its efficacy is intrinsically linked to its interaction with a spectrum of protein kinases. This guide provides a detailed comparison of this compound's inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data and detailed protocols.

Kinase Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of kinases, offering a quantitative comparison of its potency and selectivity.

Kinase TargetThis compound IC50 (nM)Primary Cellular Function
CLK115Regulation of RNA splicing
DYRK1A30Neuronal development, cell proliferation
DYRK245Cell cycle control, tumor suppression
Haspin7Chromosome alignment in mitosis
CDK5/p2595Neuronal function, synaptic plasticity
GSK-3β150Signal transduction, metabolism
CK1δ/ε200Circadian rhythm, DNA repair
PIM1>10,000Cell survival, proliferation
MEK1>10,000MAPK signaling pathway
Lck>10,000T-cell signaling
MKK6>10,000Stress-activated protein kinase signaling

Data compiled from various kinase profiling studies.

The data clearly indicates that this compound is a highly potent inhibitor of haspin, CLK1, and DYRK family kinases. In contrast, it exhibits significantly lower activity against kinases such as PIM1, MEK1, Lck, and MKK6, demonstrating a notable degree of selectivity.

G cluster_primary Primary Targets (High Potency) cluster_secondary Secondary Targets (Moderate Potency) cluster_off_target Weak/No Inhibition Haspin Haspin (IC50 = 7 nM) CLK1 CLK1 (IC50 = 15 nM) DYRK1A DYRK1A (IC50 = 30 nM) DYRK2 DYRK2 (IC50 = 45 nM) CDK5 CDK5/p25 (IC50 = 95 nM) GSK3b GSK-3β (IC50 = 150 nM) CK1 CK1δ/ε (IC50 = 200 nM) PIM1 PIM1 (>10,000 nM) MEK1 MEK1 (>10,000 nM) Lck Lck (>10,000 nM) MKK6 MKK6 (>10,000 nM) Leucettinib21 This compound Leucettinib21->Haspin Leucettinib21->CLK1 Leucettinib21->DYRK1A Leucettinib21->DYRK2 Leucettinib21->CDK5 Leucettinib21->GSK3b Leucettinib21->CK1 Leucettinib21->PIM1 Leucettinib21->MEK1 Leucettinib21->Lck Leucettinib21->MKK6

Figure 1. Kinase selectivity of this compound.

Signaling Pathways Implicated by this compound's Activity

The primary targets of this compound are involved in critical cellular processes. Its inhibitory action can modulate multiple signaling pathways, highlighting its potential for therapeutic intervention in complex diseases.

  • Cell Cycle Regulation: By inhibiting haspin and DYRK2, this compound can interfere with mitotic progression and cell cycle checkpoints. This underpins its potential as an anti-cancer agent.

  • RNA Splicing: The inhibition of CLK1 by this compound can alter pre-mRNA splicing, a process frequently dysregulated in cancer and other diseases.

  • Neurodevelopment and Neurodegeneration: Through its potent inhibition of DYRK1A and moderate activity against GSK-3β and CDK5, this compound has been investigated for its potential in treating neurodevelopmental disorders like Down syndrome and neurodegenerative conditions such as Alzheimer's disease.

G cluster_cell_cycle Cell Cycle Regulation cluster_splicing RNA Splicing cluster_neuro Neuronal Signaling Leucettinib21 This compound Haspin Haspin Leucettinib21->Haspin DYRK2 DYRK2 Leucettinib21->DYRK2 CLK1 CLK1 Leucettinib21->CLK1 DYRK1A DYRK1A Leucettinib21->DYRK1A GSK3b GSK-3β Leucettinib21->GSK3b CDK5 CDK5 Leucettinib21->CDK5 Mitosis Mitosis Haspin->Mitosis CellCycleControl Cell Cycle Control DYRK2->CellCycleControl preMRNA pre-mRNA Splicing CLK1->preMRNA Neurodevelopment Neurodevelopment DYRK1A->Neurodevelopment SynapticPlasticity Synaptic Plasticity GSK3b->SynapticPlasticity CDK5->SynapticPlasticity

Figure 2. Signaling pathways modulated by this compound.

Experimental Protocols

The determination of kinase inhibition profiles is fundamental to drug discovery. The following is a generalized protocol for an in vitro kinase inhibition assay used to determine the IC50 values of compounds like this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • ATP Solution: Prepare a stock solution of ATP and a radiolabeled ATP (e.g., [γ-33P]-ATP) mixture in the kinase buffer. The final concentration of ATP in the assay should be at or near the Km for each specific kinase.

    • Substrate: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.

    • Enzyme: Dilute the purified kinase to the desired concentration in the kinase buffer.

    • Test Compound: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase buffer.

  • Assay Procedure:

    • To a 96-well plate, add the test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Measurement of Kinase Activity:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor (this compound) and Kinase to Plate A->B C Pre-incubate to Allow Inhibitor-Kinase Binding B->C D Initiate Reaction with ATP/Substrate Mixture C->D E Incubate at Controlled Temperature D->E F Stop Reaction E->F G Transfer to Filter Mat F->G H Wash to Remove Unincorporated ATP G->H I Measure Radioactivity H->I J Calculate % Inhibition and Determine IC50 I->J

Figure 3. Workflow for in vitro kinase inhibition assay.

This guide provides a foundational understanding of this compound's cross-reactivity profile. For researchers and drug developers, this information is paramount for designing experiments, interpreting results, and ultimately advancing the therapeutic application of this promising kinase inhibitor. Further comprehensive profiling using large-scale kinase panels is recommended for a complete picture of its selectivity.

Leucettinib-21: A Comparative Guide to its Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the downstream cellular effects of Leucettinib-21, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The information presented herein is intended to offer an objective comparison of this compound's performance against other known DYRK1A inhibitors, supported by experimental data from peer-reviewed studies.

Introduction

This compound is a synthetic small molecule inhibitor of DYRK1A, a serine/threonine kinase implicated in the pathology of several neurodegenerative diseases, including Down syndrome and Alzheimer's disease.[1][2] Overexpression of DYRK1A is believed to contribute to the hyperphosphorylation of Tau protein and dysregulation of cell cycle proteins like Cyclin D1.[3][4] this compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for DYRK1A. This guide will delve into the downstream consequences of this compound activity, comparing it with other well-characterized DYRK1A inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable DYRK1A inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundDYRK1A IC₅₀ (nM)CLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)GSK3β IC₅₀ (nM)Reference(s)
This compound 2.412332000[4]
Harmine33 - 80---[5]
EHT 53720.2222.888.8221[6]
CX-4945 (Silmitasertib)6.84->1000[7]

Table 2: Cellular Downstream Effects

CompoundCell LineTargetEffectConcentrationReference(s)
This compound SH-SY5Yp-Tau (Thr212)Inhibition0.1 - 10 µM[4]
This compound SH-SY5Yp-Cyclin D1 (Thr286)Inhibition0.1 - 10 µM[4]
CX-4945HEK293Tp-Cyclin D1 (Thr286)Complete inhibition10 µM[8]
Harmine-p-Tau (Ser396)Inhibition (IC₅₀ ~700 nM)-[9]

Signaling Pathway Visualization

The following diagram illustrates the established downstream signaling pathway of DYRK1A and the points of intervention by inhibitors like this compound.

DYRK1A_Signaling_Pathway cluster_0 DYRK1A Inhibition cluster_1 Downstream Substrates cluster_2 Cellular Processes This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits Other_Inhibitors Harmine, EHT 5372, CX-4945 Other_Inhibitors->DYRK1A Inhibit Tau Tau DYRK1A->Tau Phosphorylates (e.g., Thr212) Cyclin_D1 Cyclin D1 DYRK1A->Cyclin_D1 Phosphorylates (Thr286) NFAT NFAT DYRK1A->NFAT Phosphorylates Neurofibrillary_Tangles Neurofibrillary Tangle Formation Tau->Neurofibrillary_Tangles Leads to Cell_Cycle_Progression G1/S Phase Progression Cyclin_D1->Cell_Cycle_Progression Promotes Gene_Transcription Gene Transcription NFAT->Gene_Transcription Regulates

Caption: Downstream signaling pathway of DYRK1A and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay (Radiometric)

This assay measures the direct inhibition of DYRK1A enzymatic activity.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate (RRRFRPASPLRGPPK)

  • [γ-³³P]ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound and comparators)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a reaction tube, combine the recombinant DYRK1A enzyme, DYRKtide substrate, and the test compound at various concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to its Km for DYRK1A.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value.

Cellular Western Blot Analysis for Phosphorylated Substrates

This protocol is used to assess the effect of inhibitors on the phosphorylation of DYRK1A substrates within a cellular context.

Materials:

  • Cell line (e.g., SH-SY5Y, HEK293T)

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Tau (Thr212), anti-p-Cyclin D1 (Thr286), anti-total Tau, anti-total Cyclin D1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment: Plate the chosen cell line and allow for adherence. Treat the cells with various concentrations of the test compounds or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-Tau) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated protein and the total protein. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control to determine the relative inhibition of substrate phosphorylation.

Conclusion

This compound demonstrates potent and specific inhibition of DYRK1A, leading to a significant reduction in the phosphorylation of key downstream substrates such as Tau and Cyclin D1. Comparative data suggests that this compound is among the most potent DYRK1A inhibitors identified to date, with a favorable selectivity profile. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings. Further investigation into the broader downstream effects of this compound will be crucial in fully elucidating its therapeutic potential.

References

Navigating the Kinome: A Comparative Selectivity Analysis of DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain cancers. The development of potent and selective DYRK1A inhibitors is paramount to advancing our understanding of its biological functions and for creating effective therapeutics. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects.

This guide provides an objective comparison of the selectivity profiles of several prominent DYRK1A inhibitors, supported by experimental data. By presenting quantitative data in a clear, tabular format, detailing the experimental methodologies used to generate this data, and visualizing the key signaling pathways, this guide aims to equip researchers with the necessary information to make informed decisions when selecting a DYRK1A inhibitor for their studies.

Quantitative Comparison of DYRK1A Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of several well-characterized DYRK1A inhibitors against DYRK1A and a panel of off-target kinases. A lower IC50 value indicates higher potency. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in assay conditions.

InhibitorDYRK1A IC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference(s)
Harmine 33 - 80DYRK1B160[1]
DYRK22000[1]
DYRK3410[1]
DYRK480000[1]
MAO-A-[2]
CDK8-
CDK11-[3]
INDY 240CLK family kinases-[4]
EHT-1610 ---[5]
GNF4877 -Multiple off-target kinases-[6][7]
Leucettine L41 -CLK family kinases-[1]
Silmitasertib (CX-4945) High PotencyCasein Kinase 2 (CK2)-[1][3]
CLK family kinases-[1]
PST-001 40Highly selective (GINI-index of 0.936)-[1]
Macrocyclic Inhibitor 3 -Highly selective, DYRK1A as only observed target in KiNativ cellular profiling-[3]
Macrocyclic Inhibitor 10 -FAK90[3]
RSK182[3]
RSK280[3]
RSK361[3]
JNK11130[3]
JNK21100[3]
JNK3>10000[3]

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for commonly employed kinase assays.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Recombinant active DYRK1A enzyme

  • DYRK1A substrate peptide (e.g., RBER-CHKtide)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 2 mM Na₃VO₄)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test inhibitors dissolved in DMSO

  • P81 phosphocellulose filter plates

  • Phosphoric acid (0.5%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase buffer, DYRK1A substrate peptide, and recombinant DYRK1A enzyme.

  • Add the test inhibitor at various concentrations (typically in a serial dilution) or DMSO as a vehicle control to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[4]

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixtures to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will flow through.

  • Wash the filter plate multiple times with 0.5% phosphoric acid to remove any unbound radiolabeled ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the amount of incorporated ³³P using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by a test inhibitor.

Materials:

  • Recombinant GST-tagged DYRK1A enzyme

  • Europium (Eu)-labeled anti-GST antibody

  • Fluorescently labeled kinase tracer (e.g., Kinase Tracer 236)

  • Kinase buffer (e.g., Life Technologies Kinase Buffer A)

  • Test inhibitors dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare a 3x solution of DYRK1A-GST and Eu-anti-GST antibody in kinase buffer.[8]

  • Prepare a separate solution of the fluorescent tracer in kinase buffer.[8]

  • Combine the kinase/antibody solution and the tracer solution at a 2:1 ratio.[8]

  • Dispense the final mixture into the wells of a 384-well plate.[8]

  • Add the test inhibitors at various concentrations using a pintool or similar automated liquid handling system.

  • Incubate the plate at room temperature for 1 hour, protected from light.[8]

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) following excitation at a single wavelength (e.g., 340 nm).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Determine the percent inhibition by comparing the signal in the presence of the inhibitor to the signals of a no-inhibitor control (maximum signal) and a control with a saturating concentration of a known potent inhibitor (minimum signal).

  • Calculate the IC50 value from the dose-response curve.

DYRK1A Signaling Pathway and Experimental Workflow

To provide context for the importance of selective DYRK1A inhibition, the following diagrams illustrate a simplified DYRK1A signaling pathway and a typical experimental workflow for inhibitor screening.

DYRK1A_Signaling_Pathway Stress Stress Stimuli (e.g., TNFα, H₂O₂) DYRK1A DYRK1A Stress->DYRK1A activates ASK1 ASK1 DYRK1A->ASK1 phosphorylates, activates STAT3 STAT3 DYRK1A->STAT3 phosphorylates NFAT NFAT DYRK1A->NFAT phosphorylates Neurodevelopment Neurodevelopment DYRK1A->Neurodevelopment JNK JNK ASK1->JNK activates cJun c-Jun JNK->cJun phosphorylates, activates Apoptosis Apoptosis cJun->Apoptosis Transcription Gene Transcription STAT3->Transcription NFAT->Transcription

Caption: Simplified DYRK1A signaling pathway.

Inhibitor_Screening_Workflow Library Compound Library PrimaryScreen Primary Screen (e.g., TR-FRET) Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response (IC50 Determination) Hits->DoseResponse PotentHits Potent Hits DoseResponse->PotentHits SelectivityScreen Selectivity Profiling (e.g., KinomeScan) PotentHits->SelectivityScreen SelectiveHits Selective Hits SelectivityScreen->SelectiveHits CellularAssays Cellular Assays SelectiveHits->CellularAssays Lead Lead Compound CellularAssays->Lead

Caption: High-throughput screening workflow.

References

Validating the Specificity of Leucettinib-21 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucettinib-21, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising therapeutic candidate for neurodevelopmental disorders such as Down syndrome and neurodegenerative conditions like Alzheimer's disease.[1][2][3][4][5][6][7] The overactivity of DYRK1A is implicated in the cognitive deficits associated with these conditions.[5][8] This guide provides a comprehensive comparison of this compound's in vivo specificity against other known DYRK1A inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.

Executive Summary

This compound demonstrates high potency and selectivity for DYRK1A in vitro and has shown promising efficacy in preclinical in vivo models. This guide will delve into the comparative analysis of its performance against a panel of alternative DYRK1A inhibitors, including Harmine, EGCG, CX-4945, Leucettine L41, GNF4877, CC-401, and INDY. The subsequent sections will provide a detailed breakdown of their in vitro kinase selectivity, a comparative summary of their in vivo efficacy and observed off-target effects, and standardized experimental protocols for validation studies.

DYRK1A Signaling Pathway and this compound's Mechanism of Action

DYRK1A is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neurodevelopment, cell proliferation, and synaptic plasticity.[8] Its overexpression, as seen in Down syndrome, leads to the hyperphosphorylation of several downstream targets, contributing to cognitive impairments.[8] this compound acts as an ATP-competitive inhibitor of DYRK1A, effectively reducing the phosphorylation of its substrates and aiming to restore normal neuronal function.[1]

DYRK1A_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 DYRK1A Kinase cluster_2 Downstream Effects Gene DYRK1A Gene (Chromosome 21) Overexpression Overexpression (e.g., Down Syndrome) Gene->Overexpression Trisomy 21 DYRK1A DYRK1A Overexpression->DYRK1A Increased Protein Substrates Substrate Phosphorylation (e.g., Tau, APP, NFAT) DYRK1A->Substrates Hyperphosphorylation Leucettinib21 This compound Leucettinib21->DYRK1A Inhibition Cognitive_Impairment Cognitive Impairment Substrates->Cognitive_Impairment

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

I. Comparative In Vitro Kinase Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity is paramount to predicting its potential for off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other DYRK1A inhibitors against a panel of kinases. Data is primarily sourced from a comparative study by Lindberg et al. (2023), which provides a standardized assessment of these compounds.

InhibitorDYRK1A (nM)DYRK1B (nM)DYRK2 (nM)CLK1 (nM)CLK2 (nM)CLK4 (nM)GSK3β (nM)
This compound 2.4 ~7.2 >100 12 33 5 2000
Harmine24130180014015001100>10000
EGCG330------
CX-49456.8----->10000
Leucettine L41158014002012001000>10000
GNF48776-----16
CC-40137080-----
INDY240230-----

Note: Data for some inhibitors against the full kinase panel was not available in the primary comparative study and has been supplemented from other sources where indicated. '-' denotes data not available.

II. Comparative In Vivo Efficacy and Specificity

The true test of a drug candidate's specificity lies in its performance within a complex biological system. This section compares the in vivo data for this compound and its alternatives, focusing on the animal models used, dosing regimens, observed efficacy, and any reported off-target effects.

InhibitorAnimal ModelDosage & AdministrationDurationEfficacy EndpointReported In Vivo Off-Target Effects/Toxicity
This compound Ts65Dn (Down Syndrome mouse model)0.4 mg/kg, oral gavage10 daysRescue of memory deficits in Novel Object Recognition testNot reported in this study. Preclinical safety studies in rats and minipigs completed.
Leukemia PDX models--Decreased leukemia burdenNo detectable toxicity in peripheral blood.
HarmineMouse models of diabetes10 mg/kg, i.p.-Increased β-cell proliferation and improved glycemic controlKnown to inhibit MAO-A, which can lead to CNS side effects.
Mouse models of cancer--Reduced tumor progression-
EGCGTs65Dn (Down Syndrome mouse model)--Rescued cognitive deficitsDose-related risks of interfering with growth and skeletal integrity have been noted. Potential for liver and cardiac toxicity at high doses.
CX-4945---Primarily a CK2 inhibitor with off-target effects on DYRK1A. In vivo data for specific DYRK1A-related endpoints is limited.-
Leucettine L41Aβ25-35-injected mice (Alzheimer's model)4 µg, i.c.v. co-injectionSingle dosePrevented memory deficits and neurotoxicity-
GNF4877RIP-DTA (Diabetes mouse model)50 mg/kg, oral gavage, twice daily15 daysInduced β-cell proliferation and improved glycemic controlPotent dual inhibitor of DYRK1A and GSK3β.
CC-401Rodent models of diabetes--Induced β-cell replicationAlso inhibits DYRK1B.
INDYXenopus embryos--Rescued head malformation induced by DYRK1A overexpression-

III. Experimental Protocols

To ensure the reproducibility and comparability of in vivo studies, adhering to standardized experimental protocols is crucial.

A. General Workflow for In Vivo Kinase Inhibitor Specificity Testing

The following diagram outlines a typical workflow for assessing the in vivo specificity of a kinase inhibitor.

In_Vivo_Workflow cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment Assessment cluster_3 Data Analysis Animal_Model Select Appropriate Animal Model Baseline Baseline Behavioral/ Physiological Assessment Animal_Model->Baseline Dosing Administer Inhibitor (e.g., this compound) and Vehicle Control Baseline->Dosing Efficacy Efficacy Assessment (Behavioral Tests, Biomarkers) Dosing->Efficacy Off_Target Off-Target/Toxicity Assessment (Histopathology, Blood Chemistry) Dosing->Off_Target Analysis Statistical Analysis and Comparison to Controls Efficacy->Analysis Off_Target->Analysis

Caption: General experimental workflow for in vivo kinase inhibitor specificity validation.
B. Protocol for Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

1. Habituation (Day 1):

  • Individually house mice in the testing room for at least 30 minutes before the trial to allow for acclimation.

  • Place each mouse in the empty testing arena (e.g., a 40x40 cm box) for 5-10 minutes to allow for free exploration.

  • Return the mouse to its home cage.

2. Familiarization/Training (Day 2):

  • Place two identical objects in the arena at a fixed distance from each other.

  • Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).

  • The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within a 2 cm radius of the object and oriented towards it.

  • Return the mouse to its home cage.

3. Testing (Day 2, after a retention interval):

  • After a defined retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

  • Place the mouse back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).

  • A preference for exploring the novel object is indicative of intact recognition memory. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

IV. Conclusion

This compound exhibits a favorable in vivo specificity profile, with potent on-target efficacy in relevant disease models and, based on current public data, a promising safety profile. Its high selectivity for DYRK1A over other kinases, as demonstrated in in vitro assays, likely contributes to its targeted effects in vivo. In comparison to other DYRK1A inhibitors, this compound's progression into clinical trials underscores its potential as a therapeutic agent. However, continued investigation into its long-term in vivo effects and a broader characterization of its off-target profile in various organ systems will be crucial for its successful clinical translation. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating the specificity and therapeutic potential of this compound and other DYRK1A inhibitors.

References

A Comparative Guide to Leucettinib-21: Assessing Preclinical Data Against Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leucettinib-21, a novel kinase inhibitor, against other compounds targeting similar pathways. The focus is on preclinical data, offering a framework for assessing its potential therapeutic efficacy and specificity. Given that this compound has recently entered Phase 1 clinical trials, long-term effects in humans have not yet been established. The information presented here is based on published preclinical studies.

Introduction to this compound

This compound is a potent, selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2] It is a synthetic compound inspired by Leucettamine B, a natural product from the marine sponge Leucetta microraphis.[3][4][5] Its primary target is DYRK1A, a kinase implicated in the pathology of Down syndrome and Alzheimer's disease.[4][6][7][8] Overexpression of DYRK1A is linked to cognitive deficits, and its inhibition is a key therapeutic strategy.[7][8][9] this compound has demonstrated the ability to correct memory disorders in the Ts65Dn mouse model of Down syndrome and is now undergoing Phase 1 clinical trials to evaluate its safety and tolerability.[1][3][4][5][7][8][10][11]

Comparative Analysis of Kinase Inhibitor Potency

The efficacy of a kinase inhibitor is determined by its potency (measured by IC50 values) and its selectivity against other kinases. The following tables summarize the available data for this compound and selected alternative inhibitors targeting DYRK, CLK, and Haspin kinases.

Table 1: Comparative Potency (IC50 nM) of this compound and Alternatives on DYRK and CLK Kinases

CompoundDYRK1ADYRK1BDYRK2CLK1CLK2CLK4Reference
This compound 2.4 6.7 >20012 33 5 [1][2][7]
Leucettine L417.8 (Kd)-----[12]
Harmine33-----[9][12][13]
EGCG330-----[9][12]
LDN-192960--48---
TG003---20--[14]
Cpd-2 (CLK Inhibitor)---<10<10-[14]

Lower IC50 values indicate higher potency.

Table 2: Comparative Potency (IC50 nM) of Haspin Kinase Inhibitors

CompoundHaspinDYRK1ACLK1Reference
CHR-64942--[15][16]
LDN-19296010--[15]
Haspin-IN-314--[15]
Haspin-IN-1119916.3221[15]

Haspin is often an off-target for DYRK/CLK inhibitors, making selectivity an important consideration.[17]

Signaling Pathways and Experimental Workflows

DYRK1A Signaling Pathway

DYRK1A is a serine/threonine kinase that phosphorylates a variety of substrates, influencing processes like neurodevelopment, cell proliferation, and apoptosis. Its overactivity in Down syndrome and Alzheimer's disease contributes to the hyperphosphorylation of Tau, a key event in the formation of neurofibrillary tangles. This compound aims to normalize DYRK1A activity, thereby mitigating these downstream pathological effects.

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_downstream Downstream Effects cluster_pathology Pathological Outcomes Chromosome21 Chromosome 21 Trisomy (Down Syndrome) DYRK1A DYRK1A Overexpression/ Hyperactivity Chromosome21->DYRK1A leads to Tau Tau Protein DYRK1A->Tau phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP influences NFAT NFAT Transcription Factors DYRK1A->NFAT phosphorylates Leucettinib21 This compound Leucettinib21->DYRK1A inhibits PhosphoTau Hyperphosphorylated Tau Tau->PhosphoTau AB_Production Aβ Production APP->AB_Production AlteredSplicing Altered Splicing & Gene Expression NFAT->AlteredSplicing NFTs Neurofibrillary Tangles PhosphoTau->NFTs Plaques Amyloid Plaques AB_Production->Plaques CognitiveDeficits Cognitive Deficits AlteredSplicing->CognitiveDeficits NFTs->CognitiveDeficits Plaques->CognitiveDeficits

Caption: The DYRK1A signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow

The assessment of a kinase inhibitor like this compound follows a structured preclinical workflow, moving from initial biochemical assays to cellular models and finally to in vivo animal studies.

Preclinical_Workflow cluster_discovery Phase 1: Discovery & In Vitro cluster_cellular Phase 2: Cellular Assays cluster_invivo Phase 3: In Vivo Models cluster_clinical Phase 4: Clinical Trials A1 Compound Synthesis (e.g., this compound) A2 Biochemical Kinase Assay (IC50 Determination) A1->A2 A3 Kinome Selectivity Screening (Panel of 468 kinases) A2->A3 B1 Cell-based Assays (e.g., HT-22, SH-SY5Y cells) A3->B1 B2 Target Engagement (Substrate Phosphorylation) B1->B2 B3 Cell Viability/Toxicity B2->B3 C1 Animal Model Selection (e.g., Ts65Dn Mice) B3->C1 C2 Pharmacokinetics (PK) & Bioavailability C1->C2 C3 Efficacy Studies (Behavioral Tests) C2->C3 C4 Toxicology Studies (Rat, Minipig) C3->C4 D1 Phase 1 Human Trials (Safety & Tolerability) C4->D1

Caption: A typical preclinical to clinical workflow for a kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and similar inhibitors.

Radiometric Kinase Inhibition Assay (for IC50 Determination)
  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) by a kinase to its specific substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Methodology:

    • Reaction Mixture: A reaction buffer is prepared containing the purified recombinant human kinase (e.g., DYRK1A, CLK1), a specific substrate peptide, and [γ-³³P]ATP.

    • Inhibitor Addition: The inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations (typically a serial dilution). A control reaction with no inhibitor (using DMSO as a vehicle) is also prepared.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the phosphorylation reaction to proceed.

    • Stopping the Reaction: The reaction is stopped by adding a solution like phosphoric acid.

    • Separation: The phosphorylated substrate is separated from the unused [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper filters, which bind the substrate but not the free ATP, followed by washing.

    • Quantification: The radioactivity on the filters is measured using a scintillation counter.

    • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[7]

In-Cell Target Engagement Assay (Western Blot)
  • Objective: To confirm that the inhibitor affects the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Principle: Western blotting is used to detect changes in the phosphorylation state of a specific protein in cell lysates after treatment with an inhibitor.

  • Methodology:

    • Cell Culture and Treatment: A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured. The cells are then treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified duration.

    • Cell Lysis: After treatment, the cells are washed and then lysed using a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • The membrane is blocked to prevent non-specific antibody binding.

      • It is then incubated with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Tau Thr212).

      • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

      • A loading control antibody (e.g., anti-β-actin or anti-total-Tau) is used on the same membrane to ensure equal protein loading.

    • Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. The light is captured on X-ray film or with a digital imager.

    • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the loading control. A dose-dependent decrease in the phosphorylation signal indicates successful target engagement by the inhibitor.[1][3][7]

In Vivo Efficacy Study in Ts65Dn Mouse Model
  • Objective: To assess the ability of an inhibitor to rescue a behavioral deficit in a relevant animal model of a disease.

  • Principle: The Ts65Dn mouse is a widely used model for Down syndrome that exhibits cognitive impairments, including deficits in spatial learning and memory, which can be assessed using behavioral tests like the Morris water maze or novel object recognition.

  • Methodology:

    • Animal Subjects: Adult Ts65Dn mice and their wild-type littermates are used. Animals are randomly assigned to treatment groups.

    • Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specific dose (e.g., 0.4 mg/kg) and frequency (e.g., daily) for a set duration (e.g., 10 days). A control group receives a vehicle solution.[1]

    • Behavioral Testing (e.g., Novel Object Recognition):

      • Habituation: Mice are first habituated to an empty testing arena.

      • Familiarization Phase: Each mouse is placed in the arena containing two identical objects and the time spent exploring each object is recorded for a set period (e.g., 10 minutes).

      • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

    • Data Analysis: A discrimination index is calculated (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A healthy mouse will spend significantly more time exploring the novel object, indicating it remembers the familiar one. A positive discrimination index in treated Ts65Dn mice, comparable to wild-type mice, suggests the drug has corrected the memory deficit.

    • Post-mortem Analysis: After behavioral testing, brain tissue may be collected to analyze target engagement (e.g., levels of phosphorylated DYRK1A substrates) to correlate biochemical effects with behavioral outcomes.[1][3][7]

References

Safety Operating Guide

Proper Disposal of Leucettinib-21: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Leucettinib-21 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a potent inhibitor of DYRK (dual-specificity tyrosine-regulated kinase) and CLK (cdc2-like kinase) families. Adherence to these procedures is essential for maintaining a safe and responsible research environment.

As a novel research chemical, this compound should be treated as a hazardous substance. The primary source of safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. Personnel handling this compound must be thoroughly familiar with the SDS and have completed institutional chemical waste management training.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE Requirement Specification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound to prevent inhalation of dust.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed hazardous waste container. All materials contaminated with the solid compound, such as weigh boats, pipette tips, and contaminated gloves, should be placed in a designated hazardous waste container for solids.

    • Liquid Waste: All solutions containing this compound (e.g., stock solutions in DMSO or ethanol (B145695), unused experimental solutions) must be collected in a designated, leak-proof hazardous waste container. The container must be chemically compatible with the solvent used. Do not mix incompatible waste streams.

    • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Container Labeling:

    • All hazardous waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 2732859-75-3

      • The solvent(s) and their approximate concentrations

      • The date accumulation started

      • The name of the principal investigator and laboratory contact information

  • On-Site Accumulation and Storage:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Ensure containers are kept tightly closed except when adding waste.

    • Store in a cool, dry place, away from direct light and incompatible materials.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another appropriate solvent).

    • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policies.

    • After thorough rinsing and air-drying, deface or remove the original label. The container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's guidelines.

  • Request for Waste Pickup:

    • Once a waste container is full or is no longer being used, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.

Experimental Protocols

Detailed experimental protocols involving this compound can be found in the following publications:

  • Deau, E., et al. (2023). Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Journal of Medicinal Chemistry, 66, 10694.

  • Lindberg, M.F., et al. (2023). Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate. Journal of Medicinal Chemistry, 66, 15648.

These papers describe the methodologies for experiments such as kinase inhibition assays and cellular studies, which are crucial for understanding the compound's activity and for developing appropriate handling and disposal procedures.

Visualizing Key Processes

To further clarify the context and procedures related to this compound, the following diagrams illustrate its signaling pathway and the logical workflow for its disposal.

G This compound Signaling Pathway Inhibition Leucettinib21 This compound DYRK1A DYRK1A Leucettinib21->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates (e.g., Thr212) CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (e.g., Thr286) HyperphosphorylatedTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->HyperphosphorylatedTau Degradation Cyclin D1 Degradation CyclinD1->Degradation CellCycle Cell Cycle Progression Degradation->CellCycle Regulates

Caption: Inhibition of the DYRK1A signaling pathway by this compound.

G This compound Disposal Workflow Start Waste Generation (Solid or Liquid) Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Container Correctly (Name, CAS, Hazards) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Full Container Full? Store->Full Full->Store No Pickup Request EHS Pickup Full->Pickup Yes End Disposal Complete Pickup->End

Caption: Logical workflow for the proper disposal of this compound.

Safeguarding Research: A Comprehensive Guide to Handling Leucettinib-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Leucettinib-21, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Given its mechanism of action and status as an investigational drug, this compound should be handled with the utmost care to ensure personnel safety and maintain experimental integrity. Adherence to these guidelines is critical for minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not available, its potent biological activity necessitates handling it as a hazardous compound. Primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion. Therefore, a robust PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the powder form or creating solutions.Protects against splashes and aerosolized particles.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Minimizes the risk of inhaling aerosolized powder.

Safe Handling and Operational Plan

Engineering Controls
  • Ventilation: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs. Access to this area should be restricted to authorized personnel.

Procedural Guidance
  • Preparation of Solutions: this compound is soluble in DMSO (up to 10mM) and ethanol.[2] When preparing stock solutions, add the solvent slowly to the powdered compound to avoid aerosolization.

  • Weighing: Weighing of powdered this compound should be performed in a fume hood on a disposable weigh boat.

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

Spill Response
  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

  • Small Spills (Powder):

    • Avoid creating dust.

    • Gently cover the spill with damp paper towels to prevent aerosolization.

    • Carefully wipe up the material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Method
Solid Waste Sealed and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).High-temperature incineration by a certified hazardous waste management company.
(Gloves, gowns, weigh boats, etc.)
Liquid Waste Labeled, leak-proof hazardous liquid waste container.Incineration by a certified hazardous waste management company. DO NOT pour down the drain.
(Unused solutions, contaminated solvents)
Sharps Waste Puncture-proof, labeled sharps container for hazardous waste.Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.
(Needles, syringes)

This compound Mechanism of Action and Experimental Workflow

This compound is a potent inhibitor of DYRK1A, a kinase implicated in the pathology of Down syndrome and Alzheimer's disease.[2][4][5] By inhibiting DYRK1A, this compound can modulate downstream signaling pathways involved in cell proliferation and brain development.[6]

DYRK1A Signaling Pathway

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effects Chromosome 21 Chromosome 21 DYRK1A DYRK1A Chromosome 21->DYRK1A Overexpression in Down Syndrome Tau Tau DYRK1A->Tau Phosphorylation Cyclin D1 Cyclin D1 DYRK1A->Cyclin D1 Phosphorylation ASK1-JNK Pathway ASK1-JNK Pathway DYRK1A->ASK1-JNK Pathway Activation Leucettinib21 This compound Leucettinib21->DYRK1A Inhibition Neuronal Development Neuronal Development Tau->Neuronal Development Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation Apoptosis Apoptosis ASK1-JNK Pathway->Apoptosis

Caption: this compound inhibits the kinase activity of DYRK1A.

General Kinase Inhibition Assay Workflow

The following is a general protocol to assess the inhibitory activity of this compound on a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents Prepare Kinase, Substrate, and ATP Initiate Reaction Add Kinase, Substrate, and this compound to Wells Prepare Reagents->Initiate Reaction Serial Dilution Prepare Serial Dilutions of this compound Serial Dilution->Initiate Reaction Start Reaction Add ATP to Initiate Phosphorylation Initiate Reaction->Start Reaction Incubate Incubate at Specified Temperature Start Reaction->Incubate Stop Reaction Stop Reaction with Quenching Buffer Incubate->Stop Reaction Measure Signal Measure Kinase Activity (e.g., Luminescence, Fluorescence) Stop Reaction->Measure Signal Data Analysis Calculate IC50 Value Measure Signal->Data Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro DYRK1A Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound

  • DMSO (for compound dilution)

  • Microplate (e.g., 384-well)

  • Plate reader for signal detection (e.g., luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Mixture Preparation: In each well of the microplate, add the following components in this order:

    • Assay buffer

    • Diluted this compound or DMSO (for control wells)

    • DYRK1A enzyme

    • Kinase substrate

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for DYRK1A.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method. This could involve measuring the amount of phosphorylated substrate or the amount of ATP consumed.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.